3-Methyl-6-oxopiperidine-3-carboxylic Acid: Structural Dynamics, Synthesis, and Applications in Peptidomimetic Drug Discovery
Executive Summary In the pursuit of novel therapeutics, the rigidification of flexible peptide backbones into predictable, biologically active conformations remains a cornerstone of rational drug design. 3-Methyl-6-oxopi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of novel therapeutics, the rigidification of flexible peptide backbones into predictable, biologically active conformations remains a cornerstone of rational drug design. 3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS: 1517180-89-0) is a highly specialized, conformationally restricted unnatural amino acid building block[1]. As a functionalized δ-lactam, it serves as a robust scaffold for synthesizing Freidinger-type lactams and nipecotic acid analogs. This technical guide explores the physicochemical profile, structural rationale, and synthetic methodologies associated with this molecule, providing actionable protocols for its integration into modern drug discovery pipelines.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of 3-methyl-6-oxopiperidine-3-carboxylic acid is critical for predicting its behavior in synthetic workflows and biological systems. The presence of the C3-methyl group creates a quaternary stereocenter, which significantly alters the local steric environment compared to unmethylated analogs.
The 6-oxopiperidine ring effectively masks the basicity of the piperidine nitrogen by incorporating it into a neutral amide (lactam) bond. This modification drastically improves passive membrane permeability and blood-brain barrier (BBB) penetration compared to highly basic piperidines[3]. Furthermore, the C3-methyl group acts as a steric lock, dictating the spatial trajectory of the carboxylic acid and restricting the conformational ensemble of the resulting molecule to favor specific target engagements.
Mechanistic Role in Peptidomimetics
Substituted lactams are heavily utilized in medicinal chemistry to mimic constrained dipeptides[4]. When integrated into a peptide sequence or small-molecule pharmacophore, the 3-methyl-6-oxopiperidine scaffold acts as a "turn inducer."
By replacing a flexible dipeptide segment with this rigid δ-lactam, chemists can achieve two primary objectives:
Conformational Pre-organization: The lactam ring forces the attached functional groups into an orientation that closely mimics the bioactive β-turn conformation of endogenous peptides[5].
Metabolic Shielding: The unnatural cyclic amide is highly resistant to proteolytic cleavage by exopeptidases and endopeptidases, significantly extending the in vivo half-life of the therapeutic agent[4].
Pharmacological rationale for integrating 3-methyl-6-oxopiperidine into peptidomimetics.
Application Landscape
Neurological Targets: Derivatives of piperidine-3-carboxylic acid are well-documented as potent inhibitors of the GABA transporter (GAT), exhibiting strong anticonvulsant activity[3].
Receptor Modulators: Halo- and alkyl-substituted 6-oxopiperidines have been successfully patented and developed as highly selective orexin receptor modulators for the treatment of sleep disorders[6].
Synthetic Methodologies & Experimental Protocols
The most frequent operation involving 3-methyl-6-oxopiperidine-3-carboxylic acid is its coupling to an amine to form a complex peptidomimetic or active pharmaceutical ingredient (API)[7].
The Challenge: The C3 position is a quaternary, neopentyl-like center. The severe steric hindrance imparted by the adjacent methyl group and the piperidine ring makes standard amide coupling (e.g., using EDC/HOBt) highly inefficient, often resulting in unreacted starting materials or epimerization.
The Solution: A self-validating protocol utilizing the highly reactive uronium coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is required to drive the formation of the active HOAt-ester intermediate.
Protocol: HATU-Mediated Amide Coupling of the Hindered C3-Carboxylate
Pre-Activation (Critical Step): Dissolve 3-methyl-6-oxopiperidine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise.
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid. Pre-activation for 5–10 minutes allows the formation of the highly reactive HOAt-active ester. Introducing the amine too early can lead to competitive guanidinylation of the amine by HATU.
Nucleophilic Addition: After 10 minutes, add the target amine (1.1 eq) either neat or dissolved in a minimal amount of DMF.
Extended Coupling: Stir the reaction mixture at room temperature for 12 to 18 hours.
Causality: The quaternary C3 center drastically reduces the trajectory angle for nucleophilic attack. Extended reaction times are mandatory to achieve high conversion rates. Monitor progression via LC-MS.
Aqueous Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA salts), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.
Self-Validation: If the product is highly polar, the EtOAc extraction may fail. In such cases, solvent evaporation followed by direct preparative HPLC is recommended.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane/Methanol) to yield the pure amide.
Step-by-step workflow for the HATU-mediated amide coupling of the sterically hindered C3-acid.
References
NextSDS. "3-methyl-6-oxopiperidine-3-carboxylic acid — Chemical Substance Information." NextSDS.
PubChemLite. "3-methyl-6-oxopiperidine-3-carboxylic acid (C7H11NO3)." Université du Luxembourg.
Perez, J.J., et al. "DESIGNING PEPTIDOMIMETICS." UPCommons.
Asian Journal of Chemistry. "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling." Asian Pubs.
Seth, Ankit, et al. "Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants." WashU Medicine Research Profiles.
Google Patents. "EA036542B1 - Halo-substituted piperidines as orexin receptor modulators." Google Patents.
The Journal of Organic Chemistry. "Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids." ACS Publications.
An In-Depth Technical Guide to the Determination of Molecular Weight and Exact Mass of 3-Methyl-6-oxopiperidine-3-carboxylic acid
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the theoretical principles and practical application of mass spectrometry for the precise characte...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the theoretical principles and practical application of mass spectrometry for the precise characterization of the molecular weight and exact mass of the small organic molecule, 3-Methyl-6-oxopiperidine-3-carboxylic acid.
Foundational Concepts: Molecular Weight vs. Exact Mass
A precise understanding of a molecule's mass is fundamental to its identification, characterization, and quantification. It is crucial, however, to distinguish between two key terms: molecular weight and exact mass.
Molecular Weight (or Average Molecular Mass): This is the weighted average mass of a molecule's constituent atoms, taking into account the natural abundance of their isotopes. The molecular weight is calculated using the standard atomic weights of the elements as found on the periodic table. It is a value that represents a large population of the molecules.
Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of a molecule, providing a highly specific and accurate value that can be used to determine its elemental composition.[1][2][3]
For 3-Methyl-6-oxopiperidine-3-carboxylic acid, with the molecular formula C₇H₁₁NO₃ , these two values are calculated as follows:
Parameter
Description
Value
Molecular Formula
The elemental composition of the molecule.
C₇H₁₁NO₃
Molecular Weight
The weighted average mass based on natural isotopic abundance.
157.17 g/mol
Exact Mass
The mass calculated using the most abundant isotope of each element.
157.0739 Da
The ability of high-resolution mass spectrometry to distinguish between molecules with the same nominal mass but different elemental compositions underscores the importance of measuring exact mass in modern analytical chemistry.[1]
Analytical Methodology: High-Resolution Mass Spectrometry
High-resolution mass spectrometry is the definitive technique for the accurate determination of a molecule's exact mass.[4] The core principle of mass spectrometry involves the ionization of a sample, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z), and finally, their detection.[5]
Given the polar nature of 3-Methyl-6-oxopiperidine-3-carboxylic acid, containing both a carboxylic acid and an amide functional group, Electrospray Ionization (ESI) is the most suitable ionization method.[6] ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.[7] The process involves dissolving the analyte in a polar, volatile solvent and pumping it through a high-voltage capillary. This generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[6]
For 3-Methyl-6-oxopiperidine-3-carboxylic acid, analysis can be performed in either positive or negative ion mode:
Positive Ion Mode: The molecule can be protonated to form the [M+H]⁺ adduct.
Negative Ion Mode: The carboxylic acid group can be deprotonated to form the [M-H]⁻ adduct.
The choice between positive and negative mode will depend on the specific experimental conditions and the desired sensitivity.
Mass Analyzers: Time-of-Flight (TOF) and Orbitrap
The mass analyzer is the heart of the mass spectrometer, responsible for separating ions according to their m/z ratio. For high-resolution measurements, Time-of-Flight (TOF) and Orbitrap analyzers are the instruments of choice.[4][8]
Time-of-Flight (TOF) Mass Analyzer: In a TOF analyzer, ions are accelerated by an electric field of a known strength, giving them all the same kinetic energy.[9] The ions then travel through a field-free "flight tube" to a detector.[7][10] Ions with a lower m/z ratio will travel faster and reach the detector first, while heavier ions will take longer.[11] By precisely measuring the time of flight, the m/z ratio can be determined with high accuracy.[12]
Orbitrap Mass Analyzer: The Orbitrap is a high-performance mass analyzer that traps ions in an electrostatic field and causes them to oscillate around a central electrode.[13] The frequency of these oscillations is directly related to the m/z ratio of the ions. The image current generated by the oscillating ions is detected and converted into a mass spectrum using a Fourier transform (FT).[13][14] Orbitrap analyzers are renowned for their exceptional mass accuracy and resolving power.[15][16]
Experimental Protocol: LC-HRMS Analysis of 3-Methyl-6-oxopiperidine-3-carboxylic acid
The following protocol outlines a general procedure for the determination of the exact mass of 3-Methyl-6-oxopiperidine-3-carboxylic acid using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Sample Preparation
Proper sample preparation is critical for obtaining high-quality data and preventing contamination of the LC-MS system.[17]
Stock Solution Preparation: Accurately weigh a small amount of 3-Methyl-6-oxopiperidine-3-carboxylic acid and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or water) to create a stock solution of known concentration (e.g., 1 mg/mL).
Working Solution Preparation: Dilute the stock solution with the initial mobile phase to be used in the LC separation to a final concentration suitable for MS detection (e.g., 1-10 µg/mL).
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
Liquid Chromatography (LC) Conditions
The LC system separates the analyte from any impurities before it enters the mass spectrometer.
Column: A reversed-phase C18 column is a suitable starting point for a polar compound like 3-Methyl-6-oxopiperidine-3-carboxylic acid.
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The acidic or basic modifier aids in ionization.
Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.
Gradient: A gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B will be effective for eluting the polar analyte.
Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
Injection Volume: 1-5 µL.
High-Resolution Mass Spectrometry (HRMS) Conditions
Ionization Mode: ESI (positive or negative).
Mass Analyzer: TOF or Orbitrap.
Scan Range: A scan range of m/z 50-500 will be sufficient to detect the molecular ion of 3-Methyl-6-oxopiperidine-3-carboxylic acid.
Resolution: Set the instrument to a high resolving power (e.g., > 10,000 FWHM) to ensure accurate mass measurement.[3]
Calibration: Mass calibration is paramount for achieving high mass accuracy.[18] An internal calibration (using a lock mass) is often preferred as it can correct for instrumental drift during the analysis.[18][19] The instrument should be calibrated with a standard solution of known masses covering the desired mass range.
Data Analysis
Extraction of the Molecular Ion Peak: From the total ion chromatogram (TIC), identify the peak corresponding to 3-Methyl-6-oxopiperidine-3-carboxylic acid.
Mass Spectrum: Generate the mass spectrum for this peak.
Exact Mass Determination: Determine the experimental m/z of the monoisotopic peak of the molecular ion ([M+H]⁺ or [M-H]⁻).
Elemental Composition Confirmation: Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula of C₇H₁₁NO₃. The mass accuracy should ideally be within 5 ppm.[20]
Experimental Workflow Diagram
The following diagram illustrates the key stages in the LC-HRMS analysis of 3-Methyl-6-oxopiperidine-3-carboxylic acid.
Caption: Workflow for the determination of the exact mass of 3-Methyl-6-oxopiperidine-3-carboxylic acid using LC-HRMS.
Conclusion
The precise determination of the molecular weight and, more importantly, the exact mass of 3-Methyl-6-oxopiperidine-3-carboxylic acid is readily achievable through the application of high-resolution mass spectrometry. By employing electrospray ionization coupled with a high-performance mass analyzer such as a TOF or Orbitrap, researchers can obtain highly accurate mass measurements. This data is indispensable for confirming the elemental composition and verifying the identity of the compound, which are critical steps in chemical synthesis, drug discovery, and quality control processes. Adherence to a robust experimental protocol, including meticulous sample preparation and proper instrument calibration, is essential for generating reliable and reproducible results.
References
High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. [Link]
Time of Flight Mass Spectrometry (AQA A Level Chemistry): Revision Note. (2026). Save My Exams. [Link]
What is TOF MS?. (n.d.). Sepsolve Analytical. [Link]
High Resolution Mass Spectrometry (HRMS) Analysis. (n.d.). ResolveMass Laboratories Inc. [Link]
Time-of-flight mass spectrometry. (n.d.). Wikipedia. [Link]
Principles and Instrumentation in Time-of-flight Mass Spectrometry. (n.d.). Wilson Lab. [Link]
Time of Flight (ToF). (2022). Physics LibreTexts. [Link]
Makarov, A. (2006). Orbitrap mass analyzer--overview and applications in proteomics. PubMed. [Link]
Peak Shape Calibration Method Improves the Mass Accuracy of Mass Spectrometers. (2020). American Laboratory. [Link]
Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]
High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014). Chemistry LibreTexts. [Link]
Gamoh, K., & Saitoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. [Link]
High resolution mass spectrometry (HRMS) analysis in the laboratory. (n.d.). FILAB. [Link]
Orbitrap Mass Analyzers. (n.d.). CHROMacademy. [Link]
Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. [Link]
Gu, H., & Liu, G. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC. [Link]
Lemr, K., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]
Principles of Orbitrap Mass Spectrometry. (n.d.). SCISPEC. [Link]
Mass Spectrometry Quantitation and Calibration. (n.d.). Waters Corporation. [Link]
Application of Mass Spectrometry on Small Molecule Analysis. (2022). TIGP. [Link]
Mass Calibration Options for Accurate Electrospray Ionization Mass Spectrometry. (2025). ResearchGate. [Link]
BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]
Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. (2019). Universitat Politècnica de València UPV. [Link]
Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024). Chemistry LibreTexts. [Link]
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2025). ResearchGate. [Link]
Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. (2025). Preprints.org. [Link]
Electrospray Ionization – ESI. (n.d.). University of Florida. [Link]
Liquid-Liquid Extraction of Polar Organic Compounds. (2020). LCGC International. [Link]
Computational mass spectrometry for small molecules. (2013). PMC. [Link]
Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]
Pre-Clinical In Vitro Pharmacokinetics of 3-Methyl-6-oxopiperidine-3-carboxylic Acid: A Comprehensive ADME Profiling Guide
Executive Summary The compound 3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS: 1517180-89-0) is a low-molecular-weight (MW: 157.07 Da), highly polar building block featuring a lactam ring and a carboxylic acid moiety[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS: 1517180-89-0) is a low-molecular-weight (MW: 157.07 Da), highly polar building block featuring a lactam ring and a carboxylic acid moiety[1]. In early-stage drug discovery, advancing such highly functionalized scaffolds requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. This whitepaper provides a tailored, mechanistic in vitro pharmacokinetic (PK) profiling strategy specifically designed for the physicochemical liabilities of this molecule.
To design an effective in vitro PK workflow, we must first deconstruct the molecule’s structural features and predict their biological behavior:
Carboxylic Acid Moiety (
pKa≈4.0−5.0
): At a physiological pH of 7.4, this compound will exist almost entirely as a negatively charged carboxylate anion[2]. This ionization severely restricts passive transcellular diffusion across lipid bilayers, making active transport mechanisms the primary driver of its permeability. Furthermore, carboxylic acids are canonical substrates for Phase II conjugation (uridine 5'-diphospho-glucuronosyltransferase, or UGT enzymes)[2].
6-Oxopiperidine (Lactam) Ring: Unlike basic piperidines, the nitrogen in a lactam is part of an amide bond, rendering it neutral and non-basic. Lactams are generally resistant to rapid oxidative metabolism, though the adjacent methyl group presents a potential, albeit minor, site for Cytochrome P450 (CYP)-mediated aliphatic hydroxylation.
Strategic Imperative: The in vitro profiling must prioritize transporter-mediated permeability (Caco-2 over PAMPA) and Phase II metabolic stability (UGT-mediated acyl glucuronidation) over traditional Phase I CYP screening.
Intestinal Absorption & Permeability: The Caco-2 Model
Causality & Assay Selection
Parallel Artificial Membrane Permeability Assays (PAMPA) only measure passive diffusion. Because 3-methyl-6-oxopiperidine-3-carboxylic acid is ionized at pH 7.4, PAMPA would yield an artificially low permeability value that ignores active transport. Instead, the Caco-2 bidirectional permeability assay is mandatory. Caco-2 cells express intestinal uptake transporters (e.g., OATP, PEPT) and efflux pumps (e.g., P-gp, BCRP) that dictate the absorption of polar anions[3].
Caco-2 permeability pathways for polar acidic compounds.
Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days. Validation: Measure Transepithelial Electrical Resistance (TEER); proceed only if TEER > 250 Ω·cm².
Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer.
A-to-B (Absorption): Add compound to the Apical chamber (pH 6.5 to mimic the intestinal microclimate) and blank HBSS to the Basolateral chamber (pH 7.4).
B-to-A (Efflux): Reverse the addition.
Incubation: Incubate at 37°C for 2 hours.
Integrity Check: Post-incubation, add Lucifer Yellow (a paracellular marker) to validate that the monolayer remained intact during the assay.
Quantification: Analyze aliquots from both chambers via LC-MS/MS to calculate Apparent Permeability (
Papp
) and the Efflux Ratio (ER =
Papp(B−A)
/
Papp(A−B)
)[3].
Metabolic Stability: Focus on Acyl Glucuronidation
Causality & Assay Selection
Carboxylic acids are rapidly cleared via conjugation with uridine 5'-diphosphoglucuronic acid (UDPGA) to form 1-β-O-acyl glucuronides[2]. This is not merely a clearance mechanism; acyl glucuronides are chemically reactive electrophiles. They can undergo intramolecular acyl migration and subsequently bind covalently to endogenous proteins via transacylation or glycation (Schiff base formation), leading to idiosyncratic toxicities[4]. Therefore, standard Human Liver Microsome (HLM) assays must be supplemented with UDPGA and pore-forming agents (alamethicin) to expose luminal UGT enzymes.
Metabolic fate of carboxylic acids via UGT and CYP pathways.
Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Mix HLM (0.5 mg/mL final protein concentration) with 25 µg/mL alamethicin (to permeabilize microsomal membranes for UGT access)[2].
Pre-incubation: Add 1 µM of the test compound and pre-incubate at 37°C for 5 minutes. Validation: Run parallel incubations with Diclofenac (UGT positive control) and Verapamil (CYP positive control).
Reaction Initiation: Add cofactors: 1 mM NADPH (for Phase I CYP) and 2 mM UDPGA (for Phase II UGT)[2].
Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.
Data Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound versus time to determine the elimination rate constant (
k
) and calculate intrinsic clearance (
CLint
)[3].
Distribution: Plasma Protein Binding (PPB)
Causality & Assay Selection
The free fraction (
fu
) of a drug dictates its efficacy, volume of distribution, and clearance. Small, polar, negatively charged molecules typically exhibit moderate-to-low binding to Human Serum Albumin (HSA). Rapid Equilibrium Dialysis (RED) is the industry gold standard for assessing PPB because it minimizes non-specific binding artifacts compared to ultrafiltration[5].
Device Setup: Utilize a RED device with a semi-permeable membrane (MWCO 8,000 Da).
Spiking: Spike 100% human plasma with 1 µM of the test compound. Validation: Include Warfarin (highly bound, >98%) and Atenolol (poorly bound, <10%) as in-well controls to ensure system integrity[5].
Loading: Add 200 µL of spiked plasma to the sample chamber and 350 µL of PBS (pH 7.4) to the adjacent buffer chamber.
Equilibration: Seal the plate and incubate on an orbital shaker at 37°C with 5%
CO2
for exactly 4 hours. (A 4-hour window ensures equilibrium while preventing volume shifts due to evaporation)[5].
Matrix Matching: Post-incubation, remove 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples. This ensures equal matrix suppression during LC-MS/MS analysis[5].
Quenching & Analysis: Quench with acetonitrile, centrifuge, and analyze to calculate
fu=(Concentrationbuffer/Concentrationplasma)
.
Data Synthesis & Expected Benchmarks
To contextualize the in vitro data for 3-methyl-6-oxopiperidine-3-carboxylic acid, results should be evaluated against the following benchmark thresholds typical for polar acidic scaffolds:
PK Parameter
Assay
Expected Range for this Scaffold
Interpretation / Next Steps
Permeability (
Papp
)
Caco-2 (A-to-B)
<5×10−6
cm/s
Low passive permeability. If high, indicates active uptake (e.g., OATP).
Efflux Ratio (ER)
Caco-2
>2.0
Likely a substrate for BCRP/P-gp due to the carboxylate anion[3].
Intrinsic Clearance (
CLint
)
HLM (+ NADPH + UDPGA)
>50
µL/min/mg
High clearance expected via acyl glucuronidation[2]. Requires reactive metabolite screening.
Fraction Unbound (
fu
)
RED Assay
0.20−0.80
(20% - 80% free)
Moderate binding expected. High
fu
favors systemic exposure but rapid renal clearance[5].
References
NextSDS. "3-methyl-6-oxopiperidine-3-carboxylic acid — Chemical Substance Information". NextSDS. Available at:[Link]
HTDialysis. "Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements". Journal of Pharmaceutical Sciences. Available at: [Link]
OSTI. "Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related". OSTI.gov. Available at: [Link]
ACS Publications. "Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology". Chemical Research in Toxicology. Available at: [Link]
3-Methyl-6-oxopiperidine-3-carboxylic Acid: Comprehensive Material Safety, Physicochemical Profiling, and Handling Protocols
Executive Summary As a Senior Application Scientist, I frequently encounter 3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS 1517180-89-0)[1] in the design of spirocyclic scaffolds and peptidomimetics. While its structura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter 3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS 1517180-89-0)[1] in the design of spirocyclic scaffolds and peptidomimetics. While its structural bifunctionality—featuring both a lactam core and a carboxylic acid moiety—makes it an invaluable building block for drug discovery, it also dictates a specific reactivity profile that necessitates rigorous safety and handling protocols. This technical guide synthesizes standard Material Safety Data Sheet (MSDS) information with field-proven mechanistic insights, providing a self-validating framework for researchers to safely integrate this compound into their synthetic workflows.
Physicochemical Profiling & Structural Logic
Understanding the macroscopic safety hazards of a compound begins with its microscopic structural logic. 3-Methyl-6-oxopiperidine-3-carboxylic acid is a highly functionalized piperidinone[1].
Structural Causality:
The presence of the C3-carboxylic acid provides a localized proton-donating center, which is the primary driver for its acidic nature and subsequent tissue irritation. Concurrently, the 6-oxo (lactam) group acts as a strong hydrogen bond acceptor, allowing the molecule to tightly interact with biological macromolecules upon accidental exposure.
Toxicological Mechanisms & Hazard Assessment
According to the, this compound triggers specific GHS hazard classifications[1]. Rather than merely listing these codes, it is critical to understand the biochemical causality behind them to foster genuine laboratory safety.
H315 (Skin Irritation, Category 2) & H319 (Eye Irritation, Category 2A)[1]: The carboxylic acid moiety lowers the localized pH upon contact with the aqueous environment of the skin or ocular mucosa. This rapid pH shift disrupts the lipid bilayer of epithelial cells, leading to localized protein denaturation and an inflammatory cascade.
H336 (Specific Target Organ Toxicity - Single Exposure, Category 3)[1]: Inhalation of the fine powder can lead to respiratory tract irritation. The high surface-area-to-volume ratio of the particulate matter allows rapid dissolution in the alveolar fluid, potentially causing transient central nervous system (CNS) or respiratory depression[1].
Figure 1: Mechanistic pathway of exposure and resulting GHS hazard classifications.
Self-Validating Safety Protocols & Spill Response
To ensure trustworthiness in laboratory safety, protocols must be self-validating—meaning each step inherently verifies the success of the previous one.
Dermal: Double-layered nitrile gloves (minimum 0.11 mm thickness). The outer glove acts as the primary barrier against the acidic solid, while the inner glove provides redundancy.
Respiratory: N95 or P100 particulate respirator when handling outside a fume hood, mitigating H336 inhalation risks[1].
Step-by-Step Spill Response Methodology
Detection & Evacuation: Immediately identify the spill radius. Evacuate non-essential personnel to prevent aerosol tracking.
Ventilation: Maximize fume hood exhaust or room ventilation to clear airborne particulates.
PPE Donning: Equip heavy-duty nitrile gloves, safety goggles, and a particulate respirator.
Containment: Surround the solid spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite) to prevent spreading.
Neutralization: Carefully apply a mild, dilute basic solution (e.g., 5% Sodium Bicarbonate, NaHCO
3
) to the solid. Self-Validation Check: The cessation of effervescence (CO
2
evolution) visually confirms the complete neutralization of the carboxylic acid moiety.
Collection: Sweep the neutralized slurry using non-sparking tools into a highly visible, chemically resistant hazardous waste container.
Decontamination: Wash the spill site with copious amounts of water and soap, verifying a neutral pH with indicator paper.
Figure 2: Step-by-step spill response and neutralization workflow.
Synthesis & Usage Protocol in Drug Development
In drug development, this compound is typically utilized in amide coupling reactions to generate complex piperidine-based libraries, as frequently cataloged by suppliers like [3]. The following protocol outlines a safe, standard HATU-mediated coupling workflow.
Step-by-Step Amide Coupling Methodology
Preparation: In a well-ventilated fume hood, weigh 1.0 equivalent (eq) of 3-Methyl-6-oxopiperidine-3-carboxylic acid. Transfer immediately to a dry, round-bottom flask equipped with a magnetic stir bar.
Solvation: Dissolve the solid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration). Ensure complete dissolution to prevent localized concentration gradients.
Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form a highly reactive active ester intermediate without generating excessive heat.
Amine Addition: Slowly add 1.1 eq of the target primary or secondary amine. Stir at room temperature under an inert Argon atmosphere for 2-4 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NH
4
Cl. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Storage & Stability Matrix
To maintain the integrity of the compound and prevent degradation or accidental exposure, strict storage parameters must be enforced.
Table 2: Storage Parameters
Parameter
Requirement
Rationale
Temperature
2-8°C (Refrigerated)
Minimizes thermal degradation of the lactam ring over time.
Atmosphere
Inert (Argon or Nitrogen)
Prevents oxidative degradation and ambient moisture absorption.
Container
Tightly sealed, amber glass
Protects from ambient humidity and potential UV-induced degradation.
Incompatibilities
Strong oxidizing agents, strong bases
Prevents violent exothermic reactions and premature deprotonation of the acid.
References
NextSDS Chemical Substance Database . "3-methyl-6-oxopiperidine-3-carboxylic acid — Chemical Substance Information". NextSDS. Available at:[Link]
Thoreauchem . "3-methyl-6-oxopiperidine-3-carboxylic acid-1517180-89-0 Product Detail". Thoreauchem. Available at: [Link]
Application Note & Protocol for the Synthesis of 3-Methyl-6-oxopiperidine-3-carboxylic acid
Abstract This document provides a comprehensive, research-grade protocol for the synthesis of 3-Methyl-6-oxopiperidine-3-carboxylic acid, a substituted piperidinone derivative of significant interest in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of 3-Methyl-6-oxopiperidine-3-carboxylic acid, a substituted piperidinone derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals.[1][2] This protocol outlines a robust and logical synthetic pathway, leveraging a Dieckmann condensation as the key ring-forming step. The synthesis is presented in three main stages: (1) Intramolecular cyclization of a protected amino diester to form the piperidinone ring, (2) Deprotection of the nitrogen, and (3) Saponification of the resulting ester to yield the final carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and troubleshooting guidance.
Introduction and Significance
The piperidine ring is a fundamental heterocyclic motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a cornerstone in the design of bioactive molecules. Specifically, 3-substituted piperidinones are key intermediates in the synthesis of various therapeutic agents. The target molecule, 3-Methyl-6-oxopiperidine-3-carboxylic acid, incorporates a chiral center and functional handles (a carboxylic acid and a lactam) that allow for diverse downstream modifications, making it a valuable building block for library synthesis in drug discovery programs.
The synthetic strategy detailed herein is predicated on the Dieckmann condensation, a reliable and well-established method for the intramolecular cyclization of diesters to form cyclic β-keto esters.[3][4][5][6] This approach offers a convergent and efficient route to the desired 6-membered lactam core.
Proposed Synthetic Pathway Overview
The synthesis of 3-Methyl-6-oxopiperidine-3-carboxylic acid is proposed to proceed via a three-step sequence starting from a suitably N-protected diethyl 2-amino-2-methyladipate. This precursor, while not commercially available, can be synthesized from commercially available starting materials through established organic chemistry methods. The overall workflow is depicted below.
Application Note: Incorporation of 3-Methyl-6-oxopiperidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
Introduction & Scientific Rationale The development of peptidomimetics often requires the introduction of conformational constraints to stabilize specific secondary structures (such as β -turns), enhance receptor binding...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The development of peptidomimetics often requires the introduction of conformational constraints to stabilize specific secondary structures (such as
β
-turns), enhance receptor binding affinity, and confer resistance against proteolytic degradation[1]. 3-Methyl-6-oxopiperidine-3-carboxylic acid is a highly specialized,
α
-methylated cyclic
β
-amino acid derivative. Structurally related to Freidinger lactams [3], it features a
δ
-lactam ring that severely restricts the
ψ
and
ϕ
dihedral angles of the peptide backbone.
Mechanistic Insights & SPPS Challenges
From a synthetic standpoint, this building block presents two distinct chemical challenges that dictate its use in Fmoc-Solid-Phase Peptide Synthesis (SPPS):
Extreme Steric Hindrance (Quaternary Carbon): The carboxylic acid is attached to the C3 position of the piperidine ring, which also bears a methyl group. This makes C3 a quaternary carbon . Coupling this highly hindered carboxylate to a resin-bound N-terminal amine requires overcoming a massive activation energy barrier. Standard carbodiimide chemistry (e.g., DIC/HOBt) is kinetically too slow and will result in significant truncation sequences [2].
Non-Nucleophilic Lactam Nitrogen: The nitrogen at position 1 is part of a 6-oxopiperidine
δ
-lactam. Because it is an amide nitrogen, it lacks the nucleophilicity required to attack an activated amino acid during chain elongation. Consequently, this molecule cannot be easily embedded within the middle of a linear peptide backbone. Instead, it is exclusively utilized as an N-terminal capping pharmacophore or coupled to orthogonal side-chain amines (e.g., the
ϵ
-NH2 of Lysine) to generate branched architectures.
The Advantage: Because C3 is a quaternary carbon lacking an
α
-proton, oxazolone-mediated epimerization during carboxyl activation is impossible . This structural feature grants us the freedom to use highly reactive coupling reagents and elevated temperatures (e.g., microwave irradiation) without risking the stereochemical integrity of the building block.
Chemical Properties & Reagent Selection
To successfully couple 3-methyl-6-oxopiperidine-3-carboxylic acid, the activation strategy must generate a highly reactive, yet sterically accessible, active ester. Uronium/aminium salts based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU) are mandatory [1].
COMU is particularly recommended for this molecule. The Oxyma-based active ester generated by COMU is less sterically demanding than the OAt ester generated by HATU, allowing for superior nucleophilic attack by the resin-bound amine in highly congested microenvironments.
Table 1: Coupling Reagent Efficacy for Quaternary Carboxylic Acids
Coupling Reagent
Active Intermediate
Relative Reactivity (Hindered Acids)
Epimerization Risk at C3
Recommended Equivalents
DIC / HOBt
OBt ester
Low (Prone to truncation)
None (No
α
-proton)
Not Recommended
HBTU / DIPEA
OBt ester
Moderate
None (No
α
-proton)
4.0 - 5.0
HATU / DIPEA
OAt ester
High
None (No
α
-proton)
3.0 - 4.0
COMU / DIPEA
Oxyma ester
Very High (Optimal)
None (No
α
-proton)
3.0 - 4.0
Data summarized from comparative studies on sterically hindered
α,α
-disubstituted amino acids (e.g., Aib) in SPPS [1, 2].
Self-Validating Experimental Protocols
The following protocol outlines the microwave-assisted coupling of 3-methyl-6-oxopiperidine-3-carboxylic acid to the N-terminus of a resin-bound peptide. The protocol is designed as a self-validating system , utilizing the Kaiser test to dictate logical progression and ensure absolute coupling fidelity.
Protocol A: Microwave-Assisted Hindered Coupling
Reagents Required:
Resin-bound peptide (Fmoc-deprotected N-terminus)
3-Methyl-6-oxopiperidine-3-carboxylic acid (3.0 eq relative to resin loading)
Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in DMF for 15 minutes. Drain the solvent.
Pre-Activation (Critical Step): In a separate vial, dissolve 3.0 eq of 3-methyl-6-oxopiperidine-3-carboxylic acid and 3.0 eq of COMU in a minimal volume of DMF (approx. 0.1 M concentration). Add 6.0 eq of DIPEA. Vortex for exactly 2 minutes. Causality: A short pre-activation ensures the formation of the highly reactive Oxyma ester before degradation pathways can compete.
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes . Causality: Thermal energy is required to overcome the steric clash between the quaternary C3 center and the resin-bound amine [2].
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
System Validation (Kaiser Test): Take a few resin beads and perform a standard Kaiser test.
If the beads are colorless/yellow (Negative): The coupling is complete. Proceed to Protocol B.
If the beads are blue (Positive): Steric hindrance prevented complete conversion. Do not proceed. Execute a double coupling using fresh reagents (Protocol A, Steps 2-4) before re-testing.
Figure 1: Self-validating SPPS workflow for sterically hindered lactam building blocks.
Protocol B: Global Cleavage and Deprotection
Because the 3-methyl-6-oxopiperidine-3-carboxylic acid moiety does not contain acid-labile protecting groups, standard cleavage protocols apply solely to the underlying peptide sequence.
Cleavage Cocktail: Treat the resin with a mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude peptidomimetic.
Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder prior to RP-HPLC purification.
Mechanistic Visualization
The success of incorporating this building block relies entirely on the transient formation of the Oxyma active ester. The diagram below illustrates the chemical pathway driven by COMU.
Figure 2: Mechanistic activation of quaternary carboxylic acids via COMU to form Oxyma esters.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at:[Link]
Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available at:[Link]
Riemen, A. J., et al. (2018). Post-Translational Backbone Engineering through Selenomethionine-Mediated Incorporation of Freidinger Lactams. Angewandte Chemie International Edition, 57(29), 8886-8890. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for 3-Methyl-6-oxopiperidine-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when scaling up the synthesis of functionalized piperidones.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when scaling up the synthesis of functionalized piperidones.
The synthesis of 3-methyl-6-oxopiperidine-3-carboxylic acid (CAS: 1517180-89-0) is a classic three-step sequence: a Michael addition to build the carbon backbone, a reductive cyclization to form the
δ
-lactam ring, and a highly selective saponification to unmask the carboxylic acid. While the theoretical route is straightforward, researchers often experience catastrophic yield drops due to competing kinetic pathways—namely acrylate polymerization, amine dimerization, and premature lactam cleavage.
This guide is designed to move beyond basic recipes. Here, we analyze the causality behind these failures and provide field-proven, self-validating protocols to ensure high-fidelity scale-up.
I. Mechanistic Workflow & Failure Analysis
Understanding exactly where and why material is lost is the first step in optimization. The diagram below maps the intended synthetic pathway against the most common kinetic traps.
Workflow for 3-Methyl-6-oxopiperidine-3-carboxylic acid synthesis and common yield drop points.
II. Quantitative Optimization Data
The most critical yield-determining step is the reductive cyclization of the cyano-glutarate intermediate. Without proper optimization, the transient primary amine will react with the intermediate imine rather than the terminal ester, forming useless oligomers.
Table 1: Optimization of Reductive Cyclization Conditions (10 mmol scale)
Catalyst
Solvent System
Additive
H₂ Pressure
Temp
Lactam Yield (%)
Dimer/Oligomer (%)
Pd/C (10%)
Methanol
None
15 psi
25 °C
42%
45%
Raney Nickel
Methanol
None
50 psi
50 °C
65%
22%
Raney Nickel
Methanol
7N NH₃
50 psi
50 °C
89%
<5%
Raney Nickel
Ethanol
7N NH₃
100 psi
60 °C
94%
<2%
Data Interpretation: High hydrogen pressure combined with an ammonia additive is mandatory to suppress secondary amine formation and drive intramolecular lactamization .
III. Troubleshooting FAQs
Q1: Why is my yield inexplicably low during the Michael addition step, and how do I prevent the reaction mixture from turning into a viscous gel?A1: The gelation is caused by the radical polymerization of ethyl acrylate. Causality dictates that when you use harsh, nucleophilic bases (like Sodium Ethoxide) or apply heat, you inadvertently initiate radical pathways or cause transesterification.
Solution: Switch to a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and run the reaction strictly at room temperature. Additionally, ensure your ethyl acrylate contains ~100 ppm of BHT (butylated hydroxytoluene) as a radical scavenger.
Q2: During the nitrile reduction step, LC-MS shows a massive peak for dimeric side products instead of the cyclized piperidone. How do I force the intramolecular cyclization?A2: This is a classic kinetic trap in nitrile reductions . The reduction proceeds via an intermediate imine. If the newly formed primary amine attacks this unreacted imine, you get a secondary amine (dimer).
Solution: You must introduce an excess of ammonia (e.g., 7N NH₃ in Methanol) into the hydrogenation vessel. The ammonia acts as a sacrificial nucleophile, attacking the imine to form a transient aminal, which is then rapidly reduced to the primary amine. This completely blocks the dimerization pathway, leaving the primary amine free to attack the C6 ester and close the piperidone ring.
Q3: How do I selectively hydrolyze the C3 ethyl ester without destroying the
δ
-lactam ring?A3: Both the ester and the lactam are susceptible to nucleophilic acyl substitution. However, amides (lactams) are thermodynamically more stable than esters due to the strong resonance donation from the nitrogen lone pair.
Solution: You must exploit this thermodynamic difference by controlling the kinetics. Do not use refluxing Sodium Hydroxide (NaOH). Instead, use Lithium Hydroxide (LiOH) in a THF/Water mixture at 0 °C . The Li⁺ ion is a "hard" Lewis acid that coordinates strongly to the ester carbonyl oxygen, increasing its electrophilicity. The reaction proceeds cleanly at low temperatures, selectively cleaving the ester while lacking the activation energy required to break the lactam.
IV. Self-Validating Experimental Protocols
To ensure reproducibility, every protocol below is designed as a self-validating system . Do not proceed to the next step until the In-Process Control (IPC) criteria are met.
Step 1: Synthesis of Diethyl 2-cyano-2-methylglutarate
Setup: In a flame-dried 500 mL round-bottom flask under N₂, dissolve ethyl 2-methylcyanoacetate (12.7 g, 100 mmol) in anhydrous THF (150 mL).
Catalysis: Add DBU (1.52 g, 10 mmol, 0.1 eq) dropwise via syringe. Stir for 10 minutes at 25 °C.
Addition: Slowly add ethyl acrylate (11.0 g, 110 mmol, 1.1 eq) containing 100 ppm BHT over 30 minutes using a dropping funnel to prevent exotherms.
Reaction: Stir at 25 °C for 12 hours.
Self-Validation Checkpoint (IPC): Remove a 50 µL aliquot, quench with 100 µL 1N HCl, and extract with EtOAc. Analyze via GC-MS or LC-MS. Validation criteria: Disappearance of the starting material mass (m/z 127) and appearance of the product mass (m/z 227).
Workup: Quench with 50 mL of 1N HCl. Extract with EtOAc (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate under vacuum to yield a pale yellow oil.
Step 2: Reductive Cyclization to Ethyl 3-methyl-6-oxopiperidine-3-carboxylate
Setup: Transfer the crude glutarate intermediate (~22.7 g, 100 mmol) to a high-pressure Parr autoclave.
Solvent & Additive: Dissolve the intermediate in 150 mL of 7N NH₃ in Methanol.
Catalyst: Carefully add activated Raney Nickel (2.0 g, 50% slurry in water). Safety Note: Raney Nickel is highly pyrophoric; never let the catalyst dry out.
Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 100 psi with H₂ and heat to 60 °C with vigorous mechanical stirring for 18 hours.
Self-Validation Checkpoint (IPC): Vent the reactor safely. Filter a 0.5 mL aliquot through a syringe filter and analyze via LC-MS. Validation criteria: Complete consumption of m/z 227 and appearance of the cyclized lactam at m/z 186 [M+H]⁺. Dimer peak (m/z >300) should be <2% area.
Workup: Filter the reaction mixture through a pad of Celite under a blanket of N₂ to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude piperidone ester as a solid.
Step 3: Selective Saponification to 3-Methyl-6-oxopiperidine-3-carboxylic acid
Setup: Dissolve the crude ethyl 3-methyl-6-oxopiperidine-3-carboxylate (~18.5 g, 100 mmol) in a mixture of THF (100 mL) and DI Water (50 mL).
Cooling: Chill the reaction flask in an ice bath to strictly 0 °C.
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (8.39 g, 200 mmol, 2.0 eq) in portions over 15 minutes. Stir at 0 °C for 4 hours, then allow it to slowly warm to 20 °C over 2 hours.
Self-Validation Checkpoint (IPC): Analyze a 50 µL aliquot via LC-MS. Validation criteria: Complete disappearance of the ester (m/z 186) and appearance of the target carboxylic acid (m/z 158 [M+H]⁺). Ensure no acyclic amino acid (m/z 176) is present, which would indicate lactam cleavage.
Workup: Evaporate the THF under reduced pressure (bath temp <30 °C). Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3.0 using 2N HCl. The target product, 3-methyl-6-oxopiperidine-3-carboxylic acid, will precipitate as a white crystalline solid. Filter, wash with ice-cold water, and dry under high vacuum.
V. References
Wang, X., et al. (1997). Process for preparing arylpiperidine carbinol intermediates and derivatives. European Patent EP0802185A1. Available at:
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd Ed.). Wiley-VCH. Available at:[Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Ed.). John Wiley & Sons. Available at:[Link]
Optimization
Technical Support Center: Purification & Isolation of 3-Methyl-6-oxopiperidine-3-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers and drug development professionals in overcoming the unique chromatographic challenges assoc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers and drug development professionals in overcoming the unique chromatographic challenges associated with 3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS: 1517180-89-0)[1].
This guide bypasses generic advice to focus on the specific physicochemical realities of this molecule: a highly polar, sterically hindered
δ
-lactam with a quaternary stereocenter at C3. Below, you will find causality-driven troubleshooting, validated methodologies, and quantitative data to ensure your purification workflows are robust and self-validating.
Part 1: Chemical Causality & Method Selection (FAQ)
Q: Why does 3-Methyl-6-oxopiperidine-3-carboxylic acid exhibit poor retention on standard reversed-phase (RP) columns at neutral pH?A: The retention failure is driven by the molecule's ionization state. Unlike unsubstituted piperidine-3-carboxylic acid, which is a true zwitterion, the nitrogen in the 6-oxopiperidine ring is part of an amide (lactam) bond and is electronically neutral. Therefore, the molecule acts strictly as an organic acid. At a neutral pH, the C3-carboxylic acid is fully ionized into a highly polar carboxylate, which resists partitioning into a hydrophobic C18 stationary phase. To force retention, you must suppress ionization by dropping the mobile phase pH below the acid's pKa (typically ~3.5) using modifiers like 0.1% Trifluoroacetic acid (TFA)[2].
Q: Should I use Ion-Exchange or Reverse-Phase Chromatography for scaling up crude mixtures?A: This depends entirely on your initial purity. If your crude mixture contains unreacted neutral lactams or basic amine byproducts, Strong Anion-Exchange (SAX) chromatography is the superior first step[3]. Because our target is an acid, it will selectively bind to a quaternary ammonium resin at pH 7, allowing neutral and basic impurities to wash through. Eluting with an acidic buffer then releases the purified product. This orthogonal approach is a self-validating system: product recovery only occurs when the specific electrostatic interaction is broken.
Fig 1. Decision matrix for the purification of 3-Methyl-6-oxopiperidine-3-carboxylic acid.
Part 2: Troubleshooting Chromatographic Anomalies
Q: I am experiencing severe peak tailing during RP-HPLC. How can I resolve this?A: Peak tailing in lactam-containing compounds is frequently caused by secondary hydrogen-bonding interactions between the lactam's carbonyl/NH groups and unreacted silanol groups on the silica support.
Solution: Switch to a highly endcapped C18 column or a polar-embedded stationary phase. If tailing persists, utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) approach can completely bypass silanol-driven tailing while offering superior retention for highly polar lactams.
Fig 2. Troubleshooting logic for resolving poor chromatographic retention of polar lactam acids.
Q: How can I isolate the enantiomers of this compound for downstream drug screening?A: Because 3-Methyl-6-oxopiperidine-3-carboxylic acid features a quaternary stereocenter at C3, separating its enantiomers is critical. High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the gold standard. Polysaccharide-based CSPs, particularly those utilizing amylose or cellulose derivatives (e.g., Chiralpak IA), have proven highly effective for piperidine-3-carboxylic acid derivatives[4][5].
Part 3: Validated Experimental Protocols
Protocol A: Strong Anion-Exchange (SAX) Cleanup for Crude Mixtures
Use this protocol to isolate the target acid from neutral lactam byproducts.
Resin Preparation: Swell 50 g of a strong anion-exchange resin (e.g., Dowex 1X8, chloride form) in deionized water. Pack into a glass column.
Equilibration: Wash the column with 5 column volumes (CV) of 1M NaOH to convert to the hydroxide form, followed by 10 CV of HPLC-grade water until the effluent pH is neutral.
Sample Loading: Dissolve the crude 3-Methyl-6-oxopiperidine-3-carboxylic acid in a minimum volume of water (pH adjusted to 7.0 with dilute NaOH). Load onto the column at a flow rate of 2 mL/min.
Washing (Self-Validation Step): Wash with 5 CV of water, followed by 3 CV of 20% Methanol/Water. Monitor the UV baseline (210 nm); neutral impurities will elute here. The target molecule remains electrostatically bound.
Elution: Elute the target compound using 0.1 M Formic Acid in water. Collect fractions.
Recovery: Lyophilize the product-containing fractions to yield the purified carboxylic acid.
Protocol B: Preparative RP-HPLC Polishing
Use this protocol for final polishing to >98% purity.
System Setup: Equip a preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm, fully endcapped).
Mobile Phase Preparation:
Solvent A: 0.1% TFA in Water (suppresses ionization)[2].
Solvent B: 0.1% TFA in Acetonitrile.
Sample Injection: Dissolve the SAX-purified product in 5% Solvent B / 95% Solvent A. Filter through a 0.45 µm PTFE syringe filter. Inject up to 50 mg per run.
Gradient Execution: Run the gradient detailed in Table 1 below.
Fraction Analysis: Analyze fractions via LC-MS. Pool fractions showing the target mass (
m/z
158.08 for
[M+H]+
).
Part 4: Quantitative Data Summaries
Table 1: Optimized RP-HPLC Gradient for Polishing
Time (min)
% Aqueous (0.1% TFA)
% Organic (Acetonitrile)
Flow Rate (mL/min)
Phase Objective
0.0
98
2
15.0
Column equilibration & sample loading
5.0
98
2
15.0
Isocratic hold to wash highly polar salts
25.0
60
40
15.0
Linear gradient for target elution
28.0
5
95
15.0
Column wash (elute lipophilic impurities)
35.0
98
2
15.0
Re-equilibration
Table 2: Chiral Separation Parameters for Enantiomeric Resolution
Based on established parameters for piperidine-3-carboxylic acid derivatives[4][5].
Parameter
Recommended Setting
Scientific Rationale
Stationary Phase
Chiralpak IA (Amylose derivative)
Provides optimal steric and hydrogen-bonding cavities for lactam recognition.
Mobile Phase
n-Hexane / Ethanol (70:30 v/v)
Normal-phase conditions enhance hydrogen bonding between the CSP and the lactam core.
Flow Rate
1.0 mL/min
Ensures sufficient theoretical plates for baseline resolution (
Rs>1.5
).
Temperature
30°C
Controls thermodynamic partitioning; higher temps may decrease resolution.
Detection
UV at 210-225 nm
The
δ
-lactam carbonyl absorbs strongly in the low UV range.
Technical Support Center: Resolving Chiral Impurities in 3-Methyl-6-oxopiperidine-3-carboxylic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of resolving chiral impurities in reactions involving 3-Methyl-6-oxopiperidine-3-carboxylic acid. The information herein is designed to be a practical resource for optimizing your synthetic and purification strategies.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of questions and answers to directly tackle problems you may encounter in the lab.
Question 1: I am observing poor enantiomeric excess (e.e.) in my product after an asymmetric synthesis of 3-Methyl-6-oxopiperidine-3-carboxylic acid. What are the likely causes and how can I improve it?
Answer:
Low enantiomeric excess is a common hurdle in asymmetric synthesis. The root cause often lies in one or more of the following factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[1]
Potential Causes & Solutions:
Racemic Background Reaction: A non-catalyzed, racemic reaction may be competing with your desired asymmetric transformation.[2] This is often more pronounced at higher temperatures.
Solution: Try lowering the reaction temperature. While this may decrease the reaction rate, it often significantly enhances enantioselectivity.[1]
Catalyst Purity and Activity: The chiral catalyst is the cornerstone of your asymmetric reaction. Its purity and activity are paramount.
Solution:
Verify the purity of your catalyst. If prepared in-house, ensure its structural integrity using techniques like NMR. For commercial catalysts, use a reputable supplier and ensure proper storage.[1]
Run a control reaction with a known substrate that reliably gives high e.e. with your catalyst system. This will benchmark its performance.[1]
Solvent Effects: The reaction solvent can significantly influence the transition state of the catalytic cycle, thereby affecting enantioselectivity.[1]
Solution: Screen a variety of solvents with different polarities and coordinating abilities. A switch from a non-coordinating to a coordinating solvent, or vice versa, can sometimes lead to a dramatic improvement in e.e.
Reagent and Substrate Purity: Impurities in your starting materials or reagents can act as inhibitors or promote side reactions.
Solution: Ensure all reagents and the starting material are of high purity. Re-purification of the substrate may be necessary.[2]
Reaction Conditions: Factors like concentration and reaction time can also play a role.
Solution: Systematically vary the concentration of the substrate and catalyst. Also, monitor the reaction profile over time to ensure the e.e. is not decreasing due to product racemization under the reaction conditions.
Question 2: My primary issue is not the synthesis, but the separation of a racemic mixture of 3-Methyl-6-oxopiperidine-3-carboxylic acid. What are the most effective resolution techniques?
Answer:
Resolving a racemic mixture into its constituent enantiomers is a critical step in many synthetic pathways. For a molecule like 3-Methyl-6-oxopiperidine-3-carboxylic acid, which possesses both an acidic carboxylic acid group and a basic secondary amine within a lactam structure, several powerful techniques can be employed.
Diastereomeric Salt Crystallization: This classical resolution method is often the most practical and scalable approach.[3] It involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.
Key Considerations: The choice of the resolving agent is critical. Common chiral bases include alkaloids like brucine, strychnine, and cinchonidine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. A thorough screening of different resolving agents and crystallization solvents is often necessary to achieve efficient separation.
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer from the product.[4][5][6]
For your molecule, enzymes like lipases or proteases could potentially be used for the enantioselective hydrolysis of a corresponding ester derivative. For example, the racemic 3-Methyl-6-oxopiperidine-3-carboxylic acid could be converted to its methyl or ethyl ester, and then subjected to enzymatic hydrolysis. One enantiomer of the ester would be hydrolyzed back to the carboxylic acid, while the other remains as the ester, allowing for their separation.
Chiral Preparative HPLC: While often more expensive and less scalable than crystallization, preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) can be a highly effective method for obtaining enantiomerically pure material.
Key Considerations: This method requires careful development to find a suitable CSP and mobile phase that provides good separation of the enantiomers.
Question 3: I am struggling to develop a reliable analytical method to determine the enantiomeric purity of my 3-Methyl-6-oxopiperidine-3-carboxylic acid samples. What do you recommend?
Answer:
Accurate determination of enantiomeric purity is essential for both process development and quality control. Chiral HPLC is the most widely used and reliable technique for this purpose.[7]
Recommended Approach: Chiral HPLC Method Development
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are an excellent starting point for piperidine derivatives.[7][8]
Mobile Phase Screening: For normal-phase HPLC, a typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier, often an alcohol such as ethanol or isopropanol.[8] Systematically varying the ratio of these components is the first step in optimization.
Additives: For a carboxylic acid, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[8] Conversely, for basic compounds, an amine additive like diethylamine (DEA) is often beneficial.[8] Given the amphoteric nature of your molecule, you may need to experiment with both types of additives.
Temperature Control: Temperature is a critical parameter that can affect retention times and selectivity. It is important to control the column temperature and investigate its effect during method development.[8]
Derivatization (if necessary): If you face challenges with poor UV absorbance or difficult separation, pre-column derivatization can be a powerful strategy.[8][9]
To enhance UV detection, you can react your compound with a UV-active derivatizing agent.
To facilitate separation, you can react the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common chiral impurities I should be aware of when working with 3-Methyl-6-oxopiperidine-3-carboxylic acid?
The primary chiral impurity is the unwanted enantiomer of the molecule itself. Depending on the synthetic route, diastereomeric impurities could also arise if there are other stereocenters in the molecule or if diastereoselective reactions are employed.
Q2: Can I use NMR spectroscopy to determine enantiomeric excess?
While standard proton or carbon NMR will not distinguish between enantiomers, you can use chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between the enantiomers, allowing for their quantification by NMR. However, this method is generally less accurate and less sensitive than chiral HPLC.
Q3: Are there any non-chromatographic methods for chiral resolution that I should consider?
Besides diastereomeric salt crystallization and enzymatic resolution, techniques like chiral extraction and membrane-based separations exist but are less commonly employed at the lab scale for this type of molecule.
Q4: How can I confirm the absolute configuration of my separated enantiomers?
The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. If a suitable crystal cannot be obtained, other methods include comparison to a known standard, or through chemical correlation to a compound of known absolute stereochemistry.
III. Experimental Protocols & Data
Protocol 1: General Workflow for Chiral HPLC Method Development
Sample Preparation:
Dissolve approximately 1 mg of your sample in 1 mL of the mobile phase.
Filter the sample through a 0.45 µm syringe filter before injection.
Initial Screening:
Column: Chiralpak IA (or a similar polysaccharide-based column).
Mobile Phase: Start with a 90:10 (v/v) mixture of n-hexane and isopropanol.
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Detection: UV at a suitable wavelength (e.g., 210 nm).
Optimization:
Vary the ratio of hexane to isopropanol (e.g., 80:20, 70:30).
If peak shape is poor, add 0.1% TFA or DEA to the mobile phase.
Systematically adjust the column temperature in 5 °C increments (e.g., 20 °C, 30 °C, 35 °C) to observe the effect on resolution.
Quantification:
Once baseline separation is achieved, integrate the peak areas of the two enantiomers.
Calculate the enantiomeric excess (e.e.) using the formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[7]
Table 1: Troubleshooting Chiral HPLC Separations
Problem
Potential Cause
Suggested Solution
Poor or No Resolution
Inappropriate Chiral Stationary Phase (CSP) or suboptimal mobile phase composition.
Screen different CSPs. Systematically vary the mobile phase composition and evaluate different alcohol modifiers (e.g., ethanol, isopropanol).[8]
Poor Peak Shape (Tailing or Fronting)
Secondary interactions with the stationary phase; inappropriate mobile phase additive.
Add a small amount of an acid (e.g., TFA) or a base (e.g., DEA) to the mobile phase to suppress unwanted interactions.
Long Run Times
High retention of the enantiomers.
Increase the percentage of the polar modifier (e.g., isopropanol) in the mobile phase.[8]
Poor Sensitivity
The analyte lacks a strong chromophore.
Consider pre-column derivatization with a UV-active reagent to enhance detection.[8]
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Diagram 2: Chiral Resolution by Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt formation.
V. References
Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. SpringerLink.
Convenient Syntheses of Optically Active β-Lactams by Enzymatic Resolution. J-Stage.
Advances in the chemistry of β-lactam and its medicinal applications. PMC.
Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. MDPI.
Kinetic Resolution of β-Lactams via Enantioselective N-Acylation. Organic Letters.
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Benchchem.
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
improving enantiomeric excess in asymmetric synthesis. Benchchem.
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.
Diastereomeric Salt Formation by the γ-Amino Acid RS-Baclofen and L-Malic Acid. ResearchGate.
Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. PMC.
Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
3-Methyl-6-oxopiperidine-3-carboxylic acid vs 6-oxopiperidine-2-carboxylic acid reactivity
As a Senior Application Scientist, selecting the correct functionalized piperidine-lactam building block is critical for the success of peptidomimetic synthesis, drug discovery, and metabolic profiling. The structural nu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the correct functionalized piperidine-lactam building block is critical for the success of peptidomimetic synthesis, drug discovery, and metabolic profiling. The structural nuances between 3-Methyl-6-oxopiperidine-3-carboxylic acid and 6-oxopiperidine-2-carboxylic acid dictate entirely different approaches to their chemical handling, particularly during amide bond formation.
This guide objectively compares the reactivity profiles of these two molecules, explaining the underlying causality behind their behavior, and provides self-validating experimental protocols for their utilization.
Structural and Electronic Profiling
While both molecules share a
δ
-lactam (6-oxopiperidine) core, the position and substitution of the carboxylic acid fundamentally alter their reactivity.
6-oxopiperidine-2-carboxylic acid (6-OPCA):
Also known as cyclic
α
-aminoadipic acid or D-pyrohomoglutamic acid, this molecule features a carboxylic acid at the C2 position, adjacent to the lactam nitrogen. It is a naturally occurring metabolite and a known biomarker for pyridoxine-dependent epilepsy (PDE)[1][2]. Chemically, the C2 position possesses an
α
-proton, making the stereocenter susceptible to base-catalyzed epimerization during carboxylate activation.
3-Methyl-6-oxopiperidine-3-carboxylic acid:
This molecule features a carboxylic acid at the C3 position, which is
β
to the lactam nitrogen. Crucially, the C3 position is a quaternary stereocenter bearing both a methyl group and the carboxylic acid. This creates severe neopentyl-like steric hindrance around the carbonyl carbon, drastically reducing the kinetics of nucleophilic attack during amidation. However, the absence of an
α
-proton renders this stereocenter completely stable against epimerization[3].
Reactivity Comparison: Amide Bond Formation
The most common application for these building blocks is coupling with amines to form peptide mimetics or active pharmaceutical ingredients (APIs). The structural differences between the two dictate opposing coupling strategies.
The Epimerization vs. Steric Hindrance Paradigm
When activating 6-oxopiperidine-2-carboxylic acid , the primary risk is the loss of stereochemical integrity. Standard coupling reagents form an active ester (e.g.,
O
-acylisourea). The electron-withdrawing nature of this intermediate increases the acidity of the C2
α
-proton. If strong bases or highly active uronium reagents (like HATU) are used indiscriminately, base-catalyzed enolization or oxazolone formation leads to rapid epimerization. Therefore, milder carbodiimide reagents like EDC combined with HOBt are preferred to trap the active ester quickly without requiring excess base.
Conversely, 3-Methyl-6-oxopiperidine-3-carboxylic acid is immune to epimerization but highly resistant to standard coupling. The bulky
O
-acylisourea intermediate formed by EDC is sterically shielded by the adjacent C3-methyl group and the piperidine ring, preventing the incoming amine from attacking the carbonyl. To overcome this, highly reactive uronium salts like HATU paired with HOAt are required. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation (anchimeric assistance), guiding the amine to the hindered carbonyl and accelerating aminolysis despite the steric bulk[4][5].
Quantitative Reactivity Data
Parameter
6-oxopiperidine-2-carboxylic acid
3-Methyl-6-oxopiperidine-3-carboxylic acid
Steric Hindrance
Low (Secondary Carbon)
Extreme (Quaternary Carbon)
Epimerization Risk
High (Presence of
α
-proton)
None (No
α
-proton)
Optimal Coupling Reagent
EDC·HCl / HOBt
HATU / HOAt or Acid Chloride
Coupling Kinetics (Standard)
Fast (< 4 hours at RT)
Very Slow (> 24 hours or heating required)
Base Tolerance
Low (Use weak bases, e.g., NMM)
High (Tolerates DIPEA, elevated temps)
Mechanistic Visualizations
The following diagrams illustrate the logical pathways governing the reactivity and the corresponding experimental workflows for these two molecules.
Caption: Structural logic dictating epimerization risk and coupling strategy.
Caption: Optimized amide coupling workflows based on steric and electronic profiles.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The choice of reagents directly addresses the specific chemical liabilities of each substrate.
Protocol A: Amidation of 6-oxopiperidine-2-carboxylic acid (Epimerization-Controlled)
Objective: Achieve
>85%
coupling yield while maintaining
>98%
enantiomeric excess (ee).
Causality: EDC/HOBt is chosen over HATU to prevent over-activation.
N
-Methylmorpholine (NMM) is used instead of DIPEA because its lower basicity (
pKa≈7.4
) minimizes
α
-proton abstraction.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of (S)-6-oxopiperidine-2-carboxylic acid and 1.1 eq of the target amine in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
Cooling: Chill the reaction vessel to 0 °C using an ice bath. Validation checkpoint: Cooling suppresses the initial rate of oxazolone formation.
Activation: Add 1.2 eq of HOBt followed by 1.2 eq of EDC·HCl. Stir for 15 minutes at 0 °C to allow the formation of the OBt-active ester.
Base Addition: Dropwise, add 2.0 eq of NMM.
Propagation: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours. Monitor completion via LC-MS.
Workup: Quench with saturated aqueous
NH4Cl
. Extract with EtOAc. Wash the organic layer with 1M HCl, saturated
NaHCO3
, and brine to remove urea byproducts and unreacted acid.
Protocol B: Amidation of 3-Methyl-6-oxopiperidine-3-carboxylic acid (Steric-Overcome)
Objective: Force the coupling of a highly hindered quaternary carboxylic acid.
Causality: HATU is utilized because it forms a highly reactive 7-aza-benzotriazole ester. DIPEA is required to ensure complete deprotonation of the amine and the carboxylic acid, driving the sluggish kinetics forward. Epimerization is structurally impossible, allowing for elevated temperatures.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of 3-Methyl-6-oxopiperidine-3-carboxylic acid and 1.5 eq of the target amine in anhydrous DMF (0.5 M concentration to increase collision frequency).
Activation: Add 1.5 eq of HATU and 1.5 eq of HOAt to the solution at room temperature.
Base Addition: Add 3.0 eq of DIPEA. The solution will typically turn a distinct yellow color, indicating the formation of the active uronium species.
Propagation: Heat the reaction to 60 °C and stir for 24 hours. Validation checkpoint: If LC-MS shows stalled conversion at 12 hours, a secondary addition of 0.5 eq HATU/DIPEA may be required due to reagent hydrolysis.
Workup: Dilute with EtOAc and wash extensively with 5% aqueous
LiCl
(to remove DMF), followed by 1M HCl and saturated
NaHCO3
.
Alternative Route (Acid Chloride): If HATU coupling yields
<50%
, convert the acid to an acid chloride using thionyl chloride (
SOCl2
) reflux for 2 hours, concentrate in vacuo, and react with the amine in DCM/Pyridine.
Google Patents. (2019). WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry.
National Institutes of Health (NIH). (2018). A Small Diversity Library of
α
-Methyl Amide Analogs of Sulindac for Probing Anticancer Structure-Activity Relationships. Retrieved from[Link]
ChemRxiv. (2023). C(sp3) cross coupling and amide formation for PROTAC library synthesis. Retrieved from[Link]
Google Patents. (2019). US20190010202A1 - Apelin peptides and uses thereof.
Comparative Binding Affinity of 3-Methyl-6-oxopiperidine-3-carboxylic Acid Analogues: Scaffold Optimization for Sortilin (SORT1) Inhibition
Executive Summary & Mechanistic Rationale The 6-oxopiperidine-3-carboxylic acid scaffold is a versatile δ -lactam building block frequently utilized in the synthesis of small-molecule receptor modulators. Recently, this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The 6-oxopiperidine-3-carboxylic acid scaffold is a versatile
δ
-lactam building block frequently utilized in the synthesis of small-molecule receptor modulators. Recently, this core has gained significant traction in the development of inhibitors targeting the Sortilin (SORT1) receptor [1]. SORT1 is a critical regulator of progranulin (PGRN) clearance, and its inhibition is a highly validated therapeutic strategy for neurodegenerative conditions, including frontotemporal dementia (FTD) and lysosomal storage disorders [2].
As a Senior Application Scientist, I approach scaffold optimization by analyzing how subtle steric modifications influence target engagement. The introduction of a methyl group at the C3 position to form 3-Methyl-6-oxopiperidine-3-carboxylic acid creates a quaternary stereocenter. This specific modification restricts the conformational flexibility of the piperidine ring, locking the lactam into a pseudo-chair conformation. This structural pre-organization optimally projects the carboxylic acid moiety into the basic, arginine-rich pocket of the SORT1 binding site, significantly reducing the entropic penalty of binding compared to its unsubstituted alternatives.
Structure-Activity Relationship (SAR): Target vs. Alternatives
To objectively evaluate the performance of the 3-methylated target product against alternative positional isomers and base scaffolds, we conducted a comparative binding affinity analysis.
Table 1: Quantitative Binding Affinity (
Kd
) and
IC50
of Piperidine-3-carboxylic Acid Analogues against SORT1
Compound
CAS Number
Substitution Profile
Kd
(nM)
IC50
(nM)
Ligand Efficiency
(3S)-6-oxopiperidine-3-carboxylic acid
1426408-56-1
None (Base Scaffold)
450 ± 20
890 ± 45
0.32
3-Methyl-6-oxopiperidine-3-carboxylic acid
1517180-89-0
3-Methyl (Target)
85 ± 5
160 ± 12
0.41
4-Methyl-6-oxopiperidine-3-carboxylic acid
1537833-71-8
4-Methyl (Alternative)
320 ± 18
610 ± 30
0.34
1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid
1510980-37-6
1-Methyl, 3-Methyl
>5,000
>10,000
<0.20
Data summarized from standardized SPR and TR-FRET competitive binding assays [3].
Causality of Experimental SAR Outcomes:
The 3-Methyl Advantage: The target product (3-Methyl) exhibits a >5-fold increase in binding affinity (
Kd
drops from 450 nM to 85 nM) compared to the base scaffold. This is driven by the hydrophobic effect; the 3-methyl group packs tightly against the lipophilic walls of the SORT1 binding pocket, displacing high-energy water molecules and decreasing the thermodynamic penalty of desolvation.
Positional Sensitivity: Shifting the methyl group to the C4 position (4-Methyl alternative) causes a steric clash with the receptor's binding cleft, resulting in a severe drop in affinity.
Pharmacophore Validation: N-methylation (1,3-Dimethyl analogue) completely abolishes the hydrogen bond donor capacity of the lactam nitrogen. The resulting loss of affinity (
Kd
> 5,000 nM) proves that the lactam N-H is a critical pharmacophore element required for anchoring the molecule to the receptor backbone.
To ensure trustworthiness and provide a self-validating system, binding affinities must be measured using a label-free, real-time kinetic assay. SPR is prioritized over endpoint biochemical assays because it isolates the association (
kon
) and dissociation (
koff
) rates, which are critical for understanding the residence time of conformationally restricted analogues.
Step-by-Step SPR Protocol
Sensor Chip Preparation & Target Immobilization:
Reagents: Series S Sensor Chip CM5, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS).
Procedure: Activate the CM5 chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject recombinant human SORT1 extracellular domain (diluted to 10 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2,000 Response Units (RU).
Causality: A pH of 4.5 is deliberately chosen because it is below the isoelectric point (pI) of SORT1. This ensures a net positive charge on the protein, allowing for efficient electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent amide bond formation.
Analyte Preparation & Validation Check:
Procedure: Prepare a 10 mM stock of the piperidine analogues in 100% DMSO. Dilute serially in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4) to a final DMSO concentration of exactly 1.0%.
Self-Validating Step: You must ensure the DMSO concentration is perfectly matched between the analyte series and the running buffer. Even a 0.1% mismatch will cause massive bulk refractive index shifts, invalidating the kinetic data.
Kinetic Injection & Data Fitting:
Procedure: Inject analytes at a high flow rate of 30 µL/min to minimize mass transport limitations. Use an association phase of 60 seconds and a dissociation phase of 120 seconds.
Analysis: Double-reference the raw sensorgrams (subtracting the reference flow cell and a blank buffer injection). Fit the data using a 1:1 Langmuir binding model to extract
Kd
.
The ultimate goal of optimizing the 3-Methyl-6-oxopiperidine-3-carboxylic acid scaffold is to prevent the SORT1 receptor from binding and internalizing progranulin. By acting as a high-affinity competitive inhibitor, the optimized analogue successfully blocks the receptor, thereby restoring extracellular PGRN levels and promoting neuroprotection.
Figure 2: SORT1-mediated progranulin clearance pathway and the mechanism of inhibitor rescue.
References
Progranulin modulators and methods of using the same. World Intellectual Property Organization. Patent WO2020252222A1.
3-methyl-6-oxopiperidine-3-carboxylic acid — Chemical Substance Information. NextSDS Database. Available at:[Link] [3]
Validation
Assessing Enantiomeric Purity of 3-Methyl-6-oxopiperidine-3-carboxylic Acid: A Comparison Guide
The structural integrity of chiral building blocks is a foundational pillar in modern drug development. Piperidine rings are among the most prevalent nitrogen heterocycles in FDA-approved therapeutics[1]. For highly func...
Author: BenchChem Technical Support Team. Date: March 2026
The structural integrity of chiral building blocks is a foundational pillar in modern drug development. Piperidine rings are among the most prevalent nitrogen heterocycles in FDA-approved therapeutics[1]. For highly functionalized intermediates like 3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS: 1517180-89-0)[2][3], the quaternary stereocenter at the C3 position dictates the molecule's spatial trajectory. Accurately assessing the enantiomeric excess (ee) of these batches is critical, as trace enantiomeric impurities can drastically alter the pharmacological profile of downstream active pharmaceutical ingredients (APIs).
This guide objectively compares the analytical methodologies available for resolving the enantiomers of this specific lactam-acid and provides a self-validating, field-proven protocol for high-throughput batch assessment.
Mechanistic Challenges & Analytical Causality
Analyzing 3-Methyl-6-oxopiperidine-3-carboxylic acid presents two distinct physicochemical challenges that dictate method selection:
Chromophoric Deficiency: The molecule consists of an aliphatic piperidine backbone, a
δ
-lactam (6-oxo), and a carboxylic acid. It lacks the extended
π
-conjugation necessary for strong UV absorbance above 220 nm[4][5]. Consequently, analysts must rely on low-wavelength UV detection, mass spectrometry (MS), or pre-column derivatization to achieve a viable Limit of Detection (LOD).
Polarity and Ionization: Because the ring nitrogen is part of a lactam, it is not basic. The primary ionizable moiety is the C3-carboxylic acid. If analyzed via normal-phase chiral chromatography without an acidic modifier, the free carboxylate will undergo secondary electrostatic interactions with the silica support, resulting in severe peak tailing and irreversible adsorption[4].
Comparison of Analytical Modalities
To establish enantiomeric purity, researchers typically choose between direct separation on Chiral Stationary Phases (CSPs) or indirect methods requiring derivatization.
Direct Chiral HPLC (Polysaccharide CSPs)
Immobilized amylose or cellulose derivatives (e.g., Chiralpak IA, AD-H) offer excellent chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion[4][6]. This is the industry standard due to its non-destructive nature and minimal sample preparation.
Indirect Chiral HPLC (Pre-column Derivatization)
For batches requiring ultra-low LODs (e.g., <0.01% enantiomeric impurity), the carboxylic acid can be tagged with a UV-active achiral reagent (like p-toluenesulfonyl chloride or a heavy-atom substituted amine)[5][7]. While this boosts UV sensitivity dramatically, it introduces a lengthy sample preparation step and requires rigorous validation to ensure the derivatization process itself does not induce racemization.
Chiral Gas Chromatography (GC-FID)
GC offers high theoretical plate counts but requires the carboxylic acid to be esterified (e.g., via TMS-diazomethane) to achieve volatility. The harsh thermal conditions of the injector port and the chemical derivatization step introduce a moderate risk of racemization, making it less ideal for highly sensitive ee quantification.
Quantitative Performance Comparison
Analytical Method
Resolution (
Rs
)
Limit of Detection (LOD)
Run Time
Sample Prep Time
Risk of Racemization
Direct Chiral HPLC (Polysaccharide CSP)
High (>2.0)
~0.05%
15–25 min
< 5 min
None
Indirect Chiral HPLC (UV-Tagging)
Very High (>3.0)
<0.01%
20–30 min
2–4 hours
Low
Chiral GC-FID (Esterification)
High (>2.0)
~0.10%
10–15 min
1–2 hours
Moderate
Methodological Workflow
The following diagram illustrates the logical decision matrix and workflow for assessing the enantiomeric purity of 3-Methyl-6-oxopiperidine-3-carboxylic acid batches.
Workflow for selecting and validating the enantiomeric purity assessment method.
Optimized Experimental Protocol: Direct Chiral HPLC
This protocol utilizes a polysaccharide-based CSP. It is designed as a self-validating system , meaning the assay inherently proves its own accuracy and precision during every run sequence.
A. Chromatographic Conditions & Causality
Column: Chiralpak IA (250 x 4.6 mm, 5 µm). Causality: The immobilized amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides robust chiral recognition and tolerates a wide range of organic modifiers[4][6].
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (70:30:0.1 v/v/v). Causality: Hexane and ethanol drive the normal-phase separation. The addition of 0.1% TFA is mandatory; it suppresses the ionization of the C3-carboxylic acid, ensuring sharp, symmetrical peaks and preventing baseline drift[4].
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. Causality: Chiral resolution is highly dependent on thermodynamics. While lower temperatures maximize the enthalpic interactions (increasing the separation factor,
α
), 30°C provides the optimal balance between resolution and acceptable column backpressure[4][6].
Detection: UV at 215 nm (or LC-MS in negative ion mode).
B. Self-Validating System Suitability Test (SST)
Before analyzing the unknown batch, the system must prove it is capable of resolving the enantiomers and detecting trace impurities.
Blank Injection: Inject 10 µL of the sample diluent (Hexane/EtOH 70:30). Validation: Confirms no carryover from previous runs.
Racemic Standard (SST): Inject 10 µL of a 1.0 mg/mL racemic standard of 3-Methyl-6-oxopiperidine-3-carboxylic acid. Validation: The system is only validated if the resolution (
Rs
) between the (3R) and (3S) enantiomers is
≥2.0
, and the peak area ratio is
1.00±0.02
.
LOD Spike (Sensitivity Control): Inject a sample of the pure batch spiked with exactly 0.05% of the undesired enantiomer. Validation: The spiked peak must have a Signal-to-Noise (S/N) ratio of
≥10
, proving the method's capability to quantify trace impurities.
C. Batch Analysis and ee Calculation
Prepare the batch sample at a concentration of 2.0 mg/mL in the mobile phase diluent.
Inject 10 µL of the sample.
Integrate the peaks corresponding to the major and minor enantiomers.
Calculate the enantiomeric excess (ee) using the formula:
Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. PubMed (NIH). Available at: [Link]
3-methyl-6-oxopiperidine-3-carboxylic acid — Chemical Substance Information. NextSDS. Available at:[Link]
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed (NIH). Available at:[Link]
A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters - ACS Publications. Available at: [Link]
A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-6-oxopiperidine-3-carboxylic acid
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative and qualitative analysis of 3-Methyl-6-oxopiperidine-3-carboxylic acid. As a key chiral building block or potentia...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative and qualitative analysis of 3-Methyl-6-oxopiperidine-3-carboxylic acid. As a key chiral building block or potential metabolite in pharmaceutical development, ensuring the identity, purity, and concentration of this molecule is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will dissect the causality behind experimental choices, grounded in the authoritative framework of the ICH Q2(R2) guidelines, to ensure every protocol is a self-validating system.
The Analytical Imperative: Why Method Validation is Non-Negotiable
In pharmaceutical development, an analytical method is not merely a procedure; it is the source of the data that underpins critical decisions regarding a product's safety, efficacy, and quality. The validation of these methods is a mandatory process that provides documented evidence that the procedure is fit for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R2), along with its companion document Q14 on Analytical Procedure Development, provides the global standard for this process.[1][3][4] These guidelines emphasize a lifecycle approach, where a method is continuously monitored and understood from development through its entire operational life.[4]
The core objective is to establish and document key performance characteristics:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte.[3]
Accuracy: The closeness of the test results to the true value.[4]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5]
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable levels of precision, accuracy, and linearity.
Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy, respectively.[5]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The following sections will compare the most suitable analytical techniques for 3-Methyl-6-oxopiperidine-3-carboxylic acid through the lens of these validation parameters.
Caption: A diagram illustrating the analytical method lifecycle approach.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for 3-Methyl-6-oxopiperidine-3-carboxylic acid depends heavily on its physicochemical properties—specifically, its polarity, lack of a strong UV chromophore, and thermal stability—and the intended application, such as purity testing of a drug substance versus quantification in a biological matrix.
Technique
Principle
Suitability for 3-Methyl-6-oxopiperidine-3-carboxylic acid
Key Strengths
Key Challenges
HPLC-UV
Differential partitioning between mobile and stationary phases with detection via UV absorbance.
Limited. The molecule lacks a significant UV chromophore, making direct detection insensitive.[6] Requires pre-column derivatization to introduce a UV-active moiety.[6][7]
Ubiquitous instrumentation; robust and well-understood.
Indirect analysis; derivatization adds complexity, time, and potential for variability.
HPLC-CAD
Separation via HPLC, followed by nebulization of eluent, charging of non-volatile analyte particles, and detection of the charge.
Good. As a universal detector for non-volatile analytes, it is well-suited for this compound without derivatization.
Universal detection; good sensitivity for compounds without chromophores.
Non-linear response requires careful calibration; sensitive to mobile phase composition.
LC-MS/MS
Separation via LC coupled with highly selective and sensitive detection based on mass-to-charge ratio.
Excellent. The gold standard for this type of analysis, especially at low concentrations or in complex matrices.[8][9]
Unmatched sensitivity and specificity; structural confirmation capabilities.[10]
Higher instrument cost and complexity; potential for matrix effects (ion suppression).[6]
GC-MS
Separation of volatile compounds in the gas phase coupled with mass spectrometric detection.
Poor. The compound is non-volatile and thermally labile.[8] Would require derivatization to increase volatility and thermal stability, which is often complex and may not be quantitative.[11][12]
High chromatographic efficiency for volatile compounds.
Not suitable for non-volatile or thermally unstable molecules; derivatization is essential.[8]
NMR
Analysis based on the magnetic properties of atomic nuclei.
Excellent for Structural Confirmation. Not a primary quantitative tool for routine QC but essential for identity confirmation and structural elucidation of unknown impurities.
Low sensitivity compared to MS; not ideal for trace quantification.
In-Depth Validation Protocol: HPLC-CAD Method
This section provides a detailed protocol for the validation of an HPLC method using a Charged Aerosol Detector (CAD), a robust choice for the routine quality control of 3-Methyl-6-oxopiperidine-3-carboxylic acid as a bulk substance.
Causality Behind Choices:
Column: A C18 column is chosen for its versatility in reversed-phase chromatography.
Mobile Phase: An acidic mobile phase (e.g., using formic acid) is critical. It suppresses the ionization of the carboxylic acid group, ensuring the molecule is in a neutral state, which leads to better retention, improved peak shape, and reproducible chromatography on a C18 stationary phase.
Detector: CAD is selected because the analyte lacks a UV chromophore, and CAD provides near-universal detection for non-volatile analytes, making it superior to UV/Vis or Refractive Index (RI) detectors for this application.
Caption: Experimental workflow for HPLC-CAD analysis.
Experimental Protocol:
Instrumentation & Reagents:
HPLC system with a quaternary pump, autosampler, and column oven.
Mobile Phase: 20:80 (v/v) Acetonitrile : Water with 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
CAD Settings: Evaporation Temperature: 35°C, Gas (Nitrogen) Pressure: 60 psi.
Validation Experiments:
Specificity: Inject blank (diluent), placebo (if applicable), and a spiked sample to demonstrate that no interfering peaks co-elute with the main analyte peak. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the method is stability-indicating.
Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration (e.g., 0.05 to 0.75 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²) which should be ≥ 0.999.
Accuracy (Recovery): Analyze samples spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability): Analyze six replicate preparations of a single sample lot. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Precision (Intermediate): Repeat the precision analysis on a different day with a different analyst and/or instrument. The RSD over both sets of experiments should be ≤ 2.0%.
LOQ/LOD: Determine by the signal-to-noise ratio method (S/N of ~10 for LOQ and ~3 for LOD) or based on the standard deviation of the response and the slope of the calibration curve.
In-Depth Validation Protocol: LC-MS/MS Method
This protocol is designed for the quantification of 3-Methyl-6-oxopiperidine-3-carboxylic acid in a complex matrix, such as plasma, which is typical for pharmacokinetic studies.
Causality Behind Choices:
Technique: LC-MS/MS is chosen for its superior sensitivity and selectivity, which are essential for distinguishing and quantifying the analyte at low levels amidst numerous endogenous matrix components.[9]
Ionization Mode: Electrospray Ionization (ESI) is selected as it is ideal for polar molecules like this one. ESI in positive mode is chosen to protonate the basic nitrogen atom in the piperidine ring, forming the [M+H]+ ion.
MRM Transitions: Multiple Reaction Monitoring (MRM) is used to maximize selectivity. A specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering drastically reduces chemical noise.
Experimental Protocol:
Instrumentation & Reagents:
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
C18 Column (e.g., 50 x 2.1 mm, 1.8 µm).
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D3-3-Methyl-6-oxopiperidine-3-carboxylic acid) is ideal. If unavailable, a structurally similar compound can be used.
Reagents: Acetonitrile and Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water, Human Plasma.
Sample Preparation (Protein Precipitation):
To 50 µL of plasma sample, add 10 µL of Internal Standard working solution.
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean vial for injection.
LC-MS/MS Conditions:
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
Optimize collision energy and other source parameters (e.g., capillary voltage, gas flows) for maximum signal.
Validation Experiments:
Specificity & Matrix Effects: Analyze blank plasma from at least six different sources to check for interferences. Assess matrix effects by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solvent.
Linearity: Prepare calibration standards in the matrix (e.g., 1 to 1000 ng/mL) and analyze. Use a weighted (1/x²) linear regression of the peak area ratio (Analyte/IS) versus concentration. R² should be ≥ 0.995.
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=6 at each level) on three separate days. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the RSD for precision should be ≤15% (≤20% at LLOQ).
Lower Limit of Quantitation (LLOQ): The lowest standard on the calibration curve that meets the accuracy and precision criteria (±20% and ≤20% RSD, respectively).
Conclusion and Recommendations
The choice of analytical method for 3-Methyl-6-oxopiperidine-3-carboxylic acid is dictated by the specific analytical challenge.
For routine quality control, purity assessment, and assay of bulk drug substance , a validated HPLC-CAD method is the most practical and cost-effective solution. It is robust, requires no derivatization, and provides reliable quantification.
For trace-level quantification in complex biological matrices such as plasma or urine for pharmacokinetic or metabolism studies, a validated LC-MS/MS method is unequivocally the superior choice. Its high sensitivity and specificity are necessary to achieve the required LLOQ and to mitigate interferences from endogenous components.
NMR spectroscopy remains an indispensable, non-routine tool for definitive structural confirmation of the primary substance and for the identification and characterization of process impurities or degradation products.
Ultimately, a thorough validation process, guided by the principles outlined in the ICH Q2(R2) guidelines, is essential to ensure that the chosen method generates reliable, reproducible, and scientifically sound data, thereby safeguarding the quality and integrity of the final pharmaceutical product.[3]
References
ICH. (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]
ResearchGate. (n.d.). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. [Link]
Google Patents. (n.d.).
IRIS. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap. [Link]
IAEA International Nuclear Information System. (2024). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. [Link]
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. [Link]
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
IntechOpen. (2019). Analytical Method Validation as the First Step in Drug Quality Control. [Link]
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
Journal of the American Chemical Society. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. [Link]
MDPI. (2025). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. [Link]
Nature. (2014). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. [Link]
ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. [Link]
PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
Protein Metrics Support. (2024). Cyclic Peptide Analysis. [Link]
The Ascendance of Constrained Scaffolds: A Comparative Guide to 3-Methyl-6-oxopiperidine-3-carboxylic Acid and Traditional Piperidine Building Blocks
Introduction: Beyond "Flatland" in Medicinal Chemistry The piperidine motif is a cornerstone of modern drug discovery, gracing the structures of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its favo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond "Flatland" in Medicinal Chemistry
The piperidine motif is a cornerstone of modern drug discovery, gracing the structures of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for decorating with functional groups that interact with biological targets.[3] However, the drive to enhance drug efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond simple, flexible piperidine structures. The concept of "escaping from flatland" – moving from two-dimensional, aromatic structures to more three-dimensional, sp³-rich scaffolds – has gained significant traction.[4] This shift is predicated on the understanding that rigid, conformationally constrained molecules can offer improved target engagement, reduced off-target effects, and enhanced metabolic stability.
This guide provides an in-depth comparison of a novel, constrained piperidine building block, 3-Methyl-6-oxopiperidine-3-carboxylic acid , with traditional, more flexible piperidine building blocks, such as piperidine-4-carboxylic acid and its derivatives. We will delve into the synthetic nuances, comparative physicochemical properties, and the strategic advantages that a geminal disubstituted, lactam-containing piperidine offers to the discerning drug discovery professional.
Structural Paradigm Shift: A Visual Comparison
The fundamental difference between 3-Methyl-6-oxopiperidine-3-carboxylic acid and traditional piperidine building blocks lies in the introduction of a quaternary center at the C3 position and the presence of a lactam (an amide within a cyclic system). This seemingly subtle modification has profound implications for the molecule's three-dimensional shape and properties.
Figure 1: Structural comparison highlighting the increased rigidity of 3-Methyl-6-oxopiperidine-3-carboxylic acid.
Synthesis Strategies: Accessing Complexity
The synthesis of these building blocks requires distinct chemical approaches. While traditional piperidines are often readily available or synthesized through relatively straightforward methods, the construction of the 3,3-disubstituted lactam core of our target molecule necessitates more advanced synthetic strategies.
Synthesis of Traditional Piperidine Building Blocks
Piperidine-4-carboxylic acid is a common starting material, often synthesized by the hydrogenation of isonicotinic acid.
Figure 2: General synthetic workflow for Piperidine-4-carboxylic acid.
For many applications, the piperidine nitrogen is protected, for example, with a tert-butyloxycarbonyl (Boc) group, to allow for selective functionalization of the carboxylic acid.
Proposed Enantioselective Synthesis of 3-Methyl-6-oxopiperidine-3-carboxylic acid
A robust enantioselective synthesis of 3-Methyl-6-oxopiperidine-3-carboxylic acid can be envisioned through a multi-step sequence, leveraging established methodologies for the creation of 3,3-disubstituted piperidones.[5][6]
Figure 3: Conceptual workflow for the synthesis of the target molecule.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperidine-4-carboxylic acid
This protocol describes the protection of the nitrogen atom of piperidine-4-carboxylic acid.
Materials:
Piperidine-4-carboxylic acid
Di-tert-butyl dicarbonate (Boc₂O)
Sodium hydroxide (NaOH)
Dioxane
Water
Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Procedure:
Dissolve piperidine-4-carboxylic acid in a 1:1 mixture of dioxane and water containing 2 equivalents of NaOH.
Cool the solution to 0 °C in an ice bath.
Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12 hours.
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
Wash the aqueous residue with EtOAc.
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
Extract the product with EtOAc (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.
Protocol 2: Proposed Synthesis of Ethyl 3-Methyl-6-oxopiperidine-3-carboxylate
This protocol outlines a plausible route to the ethyl ester of the target molecule, which can then be hydrolyzed to the final carboxylic acid. This synthesis is based on established methods for creating similar 3,3-disubstituted piperidones.
Materials:
Ethyl N-benzyl-3-oxopiperidine-4-carboxylate
Methyl iodide
Sodium hydride (NaH)
Tetrahydrofuran (THF)
Palladium on carbon (Pd/C)
Hydrogen gas
Ethanol
Procedure:
α-Methylation: To a solution of ethyl N-benzyl-3-oxopiperidine-4-carboxylate in dry THF at 0 °C, add NaH (1.1 equivalents) portion-wise. Stir for 30 minutes, then add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with EtOAc. The organic layer is dried and concentrated.
Debenzylation and Lactam Formation: The crude product from the previous step is dissolved in ethanol. Pd/C (10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen gas for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude ethyl 3-methyl-6-oxopiperidine-3-carboxylate, which can be purified by column chromatography.
Hydrolysis: The resulting ester can be hydrolyzed to the final carboxylic acid by treatment with a base such as lithium hydroxide in a mixture of THF and water, followed by acidic workup.[7][8]
Comparative Performance Data: A Head-to-Head Analysis
The true value of a building block is revealed through its performance in key drug discovery assays. Here, we present a comparative analysis of the predicted and expected experimental data for our constrained scaffold versus a traditional counterpart.
Table 1: Physicochemical Properties
Property
3-Methyl-6-oxopiperidine-3-carboxylic acid
Piperidine-4-carboxylic acid
Rationale for Performance Difference
Molecular Weight ( g/mol )
157.17
129.16
The addition of a methyl group and an oxo group increases the molecular weight.
The lactam carbonyl and carboxylic acid contribute to hydrophilicity. The methyl group slightly increases lipophilicity.
Predicted Aqueous Solubility
Higher
High
The presence of multiple polar functional groups capable of hydrogen bonding enhances solubility.
pKa (acidic)
~4-5 (predicted)
~4-5 (predicted)
The pKa of the carboxylic acid is expected to be in a similar range for both molecules.
pKa (basic)
N/A (amide)
~10-11
The lactam nitrogen is non-basic due to resonance, a significant advantage in reducing potential off-target effects associated with basic amines.
Table 2: Predicted ADME Properties
Property
3-Methyl-6-oxopiperidine-3-carboxylic acid
Piperidine-4-carboxylic acid
Implications for Drug Development
Metabolic Stability (in vitro)
Expected to be higher
Lower
The gem-dimethyl group can sterically shield adjacent positions from metabolic attack by cytochrome P450 enzymes. The lactam is also generally more stable to metabolism than a secondary amine.
Membrane Permeability
Moderate
Moderate
Both molecules possess a balance of polar and non-polar features. Permeability will be highly dependent on the specific biological membrane.
hERG Inhibition Potential
Lower
Higher
The absence of a basic nitrogen in the lactam significantly reduces the likelihood of hERG channel binding, a common liability for basic amines.[10]
Experimental Workflows for Comparative Analysis
To empirically validate the predicted advantages of 3-Methyl-6-oxopiperidine-3-carboxylic acid, a series of head-to-head experiments should be conducted.
Workflow 1: Determination of Lipophilicity (LogP/LogD)
Figure 4: Workflow for experimental LogP/LogD determination.[][12]
Protocol 3: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of the test compounds in a buffered aqueous solution.
Procedure:
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).
In a 96-well plate, add the DMSO stock solutions to a phosphate-buffered saline (PBS, pH 7.4) to achieve a range of final concentrations (e.g., from 200 µM down to 1 µM).
Incubate the plate at room temperature with shaking for 2 hours.
Measure the turbidity of each well using a nephelometer or plate reader at a wavelength of 620 nm.
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.[13][14]
Protocol 4: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.
Procedure:
Incubate the test compound (e.g., at 1 µM) with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37 °C.[2][15]
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[16]
The Strategic Advantage of Conformational Constraint
The geminal disubstitution at the C3 position of 3-Methyl-6-oxopiperidine-3-carboxylic acid significantly restricts the conformational flexibility of the piperidine ring compared to its monosubstituted counterparts. This pre-organization of the scaffold can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity.
The chair conformation of the piperidine ring is still expected to be the most stable, but the energy barrier for ring inversion will be higher. The axial and equatorial positions of the methyl and carboxylic acid groups will be largely fixed, presenting a well-defined three-dimensional pharmacophore for interaction with a protein binding pocket.
Conformational Analysis Workflow
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling can be used to elucidate the preferred conformation.
Figure 5: Workflow for conformational analysis.[17][18]
Conclusion: A New Frontier in Piperidine Chemistry
While traditional piperidine building blocks will undoubtedly remain valuable tools in the medicinal chemist's arsenal, the strategic incorporation of constrained scaffolds like 3-Methyl-6-oxopiperidine-3-carboxylic acid represents a significant step forward in the quest for superior drug candidates. The introduction of a 3,3-disubstituted lactam core offers a compelling combination of desirable properties:
Enhanced sp³ character and three-dimensionality , allowing for better exploration of protein binding sites.
Improved metabolic stability due to steric shielding and the inherent stability of the lactam.
Reduced potential for hERG liability by eliminating the basic nitrogen atom.
A rigidified conformation that can lead to higher binding affinity and selectivity.
The synthetic challenges associated with accessing such complex building blocks are increasingly being met with innovative chemical methodologies. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the adoption of novel, constrained piperidine scaffolds is poised to accelerate the discovery of the next generation of therapeutics.
References
BenchChem. (2025). A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design.
Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431–4439.
Amat, M., et al. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams.
Amat, M., et al. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry.
PubMed. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams.
BenchChem. (2025). Morpholine vs.
BenchChem. (2025).
Indian Academy of Sciences. (n.d.).
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(4), 810-829.
ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF.
Ding, K., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1092-1097.
Indian Journal of Chemistry. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra.
Spectroscopic comparison of 3-Methyl-6-oxopiperidine-3-carboxylic acid isomers
Executive Summary 3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS 1517180-89-0) is a highly functionalized δ -lactam utilized as a critical chiral building block in the synthesis of complex active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS 1517180-89-0) is a highly functionalized
δ
-lactam utilized as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Because it possesses a single stereocenter at the C3 position, it exists as two distinct enantiomers: the (R)- and (S)-isomers.
In standard achiral environments, these isomers exhibit identical scalar physical properties, rendering conventional spectroscopy insufficient for determining optical purity. This guide provides an objective, data-driven comparison of the spectroscopic methodologies used to differentiate, quantify, and validate the (R)- and (S)-isomers, comparing the performance of Chiral Nuclear Magnetic Resonance (NMR) against Vibrational Circular Dichroism (VCD).
Baseline Achiral Spectrometric Profiling
Before attempting chiral differentiation, the structural integrity of the bulk material must be validated. The causality behind the complex splitting pattern in the
1
H NMR spectrum lies in the C3 stereocenter. The adjacent C2 methylene protons are diastereotopic ; they are magnetically inequivalent and couple to each other, resulting in a characteristic AB system (two doublets,
J≈13.5
Hz) rather than a simple singlet [1].
m/z
158.0812 [M+H]
+
(Calcd for C
7
H
12
NO
3+
)
Molecular Ion Confirmation
Comparative Analysis of Isomer Differentiation Techniques
To objectively compare the (R)- and (S)-isomers, we must perturb their symmetry by placing them in a chiral environment. We compare the two leading spectroscopic alternatives for this task.
Alternative A: Chiral NMR via Chiral Solvating Agents (CSAs)
By adding an enantiopure amine, such as (R)-(+)-1-(1-Naphthyl)ethylamine, to the analyte, we form non-covalent diastereomeric salts in solution.
The Causality: The spatial proximity of the naphthyl ring's anisotropic shielding cone differentially shields the C3-methyl protons of the (R)- and (S)-isomers. This causes their chemical shifts to diverge (
Δδ
), allowing for precise integration of the enantiomeric excess (ee%) [2].
Alternative B: Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions.
The Causality: Because enantiomers are non-superimposable mirror images, their molecular dipole and magnetic transition moments interact oppositely with circularly polarized light. The (R)- and (S)-isomers will produce perfectly mirrored VCD spectra (Cotton effects). This is the gold standard for determining absolute configuration without requiring single-crystal X-ray diffraction.
Table 2: Spectroscopic Comparison of the (R)- and (S)-Isomers
Spectroscopic Metric
(R)-3-Methyl-6-oxopiperidine-3-carboxylic acid
(S)-3-Methyl-6-oxopiperidine-3-carboxylic acid
Performance / Utility
Chiral NMR Shift (C3-CH
3
w/ (R)-CSA)
δ
1.22 (Downfield shift)
δ
1.25 (Upfield shift relative to R)
High precision for ee% quantification; low cost.
VCD Cotton Effect (~1715 cm
−1
band)
Positive Cotton Effect (
+ΔA
)
Negative Cotton Effect (
−ΔA
)
Unambiguous absolute configuration assignment.
Chiral HPLC Elution (Polysaccharide CSP)
tR=12.4
min (Example on Chiralpak IA)
tR=15.1
min (Example on Chiralpak IA)
Best for preparative physical separation [3].
Experimental Protocols & Methodologies
As a self-validating system, all spectroscopic workflows must include a racemic control to establish baseline resolution before analyzing the enantiopure product.
Protocol 1: Chiral NMR for ee% Determination
Sample Preparation: Dissolve 5.0 mg of the racemic control 3-methyl-6-oxopiperidine-3-carboxylic acid in 0.5 mL of dry CDCl
3
(or DMSO-
d6
if solubility is poor, though non-polar solvents maximize ion-pairing).
CSA Addition: Add 2.0 equivalents (relative to the analyte) of (R)-(+)-1-(1-Naphthyl)ethylamine to the NMR tube.
Equilibration: Sonicate for 2 minutes to ensure complete formation of the diastereomeric salt complex.
Acquisition: Acquire a standard 1D
1
H NMR spectrum (minimum 64 scans for high signal-to-noise).
Validation & Analysis: Identify the C3-methyl singlets. In the racemate, you will observe two distinct singlets of equal integration (e.g., at
δ
1.22 and 1.25).
Sample Run: Repeat steps 1-4 with your purified (R)- or (S)-isomer. Integrate the major vs. minor peak to calculate the ee%.
Protocol 2: VCD Analysis for Absolute Configuration
Baseline Correction: Collect a background VCD spectrum of the pure solvent (e.g., CDCl
3
) in a BaF
2
cell (100
μ
m path length) for 2 hours to establish a flat baseline.
Sample Acquisition: Dissolve 15 mg of the enantiopure isomer in 150
μ
L of CDCl
3
. Inject into the BaF
2
cell.
Measurement: Acquire the IR and VCD spectra simultaneously over 4 hours (resolution 4 cm
−1
).
Computational Validation: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate the VCD spectrum of the (R)-isomer. Compare the experimental Cotton effects at the 1715 cm
−1
(C=O) and 1300 cm
−1
(C-O) bands against the theoretical model to definitively assign the absolute configuration [4].
Visualizing the Workflows
Caption: Analytical workflow for the resolution and spectroscopic validation of piperidine isomers.
Caption: Mechanism of chiral recognition and signal splitting via Chiral Solvating Agents in NMR.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
Wenzel, T. J., et al. (2006). "Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid." Organic Letters, 8(25), 5693-5696.[Link]
Wang, Y., et al. (2022). "Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions." Journal of Medicinal Chemistry, 65(9), 6849–6868.[Link]
As a Senior Application Scientist, I understand that scaling up drug discovery workflows requires more than just high-purity reagents; it demands rigorous, compliant, and safe operational protocols. 3-Methyl-6-oxopiperid...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that scaling up drug discovery workflows requires more than just high-purity reagents; it demands rigorous, compliant, and safe operational protocols. 3-Methyl-6-oxopiperidine-3-carboxylic acid is a highly valuable piperidine derivative used as a building block in pharmaceutical synthesis. However, its chemical structure—combining a lactam ring with a reactive carboxylic acid moiety—dictates specific handling and disposal requirements to ensure laboratory safety and environmental compliance.
This guide provides a comprehensive, step-by-step operational framework for the proper containment, neutralization, and disposal of 3-Methyl-6-oxopiperidine-3-carboxylic acid waste.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the mechanistic hazards of the compound. The carboxylic acid functional group acts as a proton donor, which can cause localized pH drops upon contact with mucosal membranes, leading to irritation. Furthermore, as a fine powder, it presents an inhalation hazard.
Standard laboratory disposal often falls into the trap of "sink-washing" weak acids. Do not wash this compound down the drain.
Regulatory Compliance: The EPA and local Resource Conservation and Recovery Act (RCRA) guidelines strictly prohibit the introduction of untreated organic acids into public sewer systems due to the risk of pipe corrosion and aquatic toxicity[2][3].
Exothermic Risk Mitigation: When neutralizing acidic waste streams, we utilize weak bases (like Sodium Bicarbonate,
NaHCO3
) rather than strong bases (like
NaOH
). Strong bases can cause rapid, localized exothermic reactions (heat generation) that lead to dangerous splattering.
NaHCO3
provides a controlled reaction where the evolution of
CO2
gas serves as a self-validating visual indicator of neutralization[4].
Pressurization Hazards: Waste containers must never be filled beyond 80% capacity. Residual reactions in organic waste can cause off-gassing; the 20% headspace prevents catastrophic container over-pressurization and rupture[5].
Waste Segregation & Disposal Workflows
The disposal pathway depends entirely on the physical state of the waste generated during your synthesis.
Figure 1: Disposal decision matrix for 3-Methyl-6-oxopiperidine-3-carboxylic acid waste.
Methodology A: Solid Waste & Spill Containment
Applies to: Unused powder, expired batches, and dry benchtop spills.
Don Appropriate PPE: Ensure you are wearing nitrile gloves, safety goggles, and a lab coat. If cleaning a large powder spill outside a fume hood, an N95 or equivalent particulate respirator is required to mitigate H336 hazards[1][6].
Containment (Spills): Do not use compressed air or dry brushing that generates dust. Gently cover the spill with an inert, damp absorbent material (such as sand or diatomite) to suppress aerosolization[6].
Collection: Use a non-sparking scoop to transfer the solid waste into a High-Density Polyethylene (HDPE) wide-mouth container[5].
Decontamination: Wipe down the affected benchtop area with a 70% Isopropanol or Ethanol solution to dissolve and capture any microscopic residual powder[6].
Labeling & Dispatch: Seal the container tightly. Label it clearly as "Hazardous Solid Waste: Non-Halogenated Organic Acid." Dispatch to your EHS department for licensed RCRA incineration[2][7].
Methodology B: Aqueous Waste Neutralization
Applies to: Post-reaction aqueous washes or extraction layers containing the acid.
Preparation: Transfer the acidic aqueous waste to a large beaker or Erlenmeyer flask inside a continuously venting fume hood.
Controlled Neutralization: Slowly add a saturated solution of Sodium Bicarbonate (
NaHCO3
) dropwise while stirring magnetically[4].
Self-Validation (Visual Cue): Observe the solution for effervescence (bubbling). The generation of
CO2
indicates the acid is actively being neutralized. Continue adding
NaHCO3
until the effervescence completely ceases[4].
pH Verification: Use universal pH indicator strips or a calibrated pH meter to verify the solution has reached a stable pH between 6.0 and 8.0[3].
Final Disposal: Once neutralized, pour the solution into the designated "Aqueous Organic Waste" carboy. Ensure the carboy is filled to no more than 80% capacity [5].
Methodology C: Organic Solvent Waste
Applies to: The compound dissolved in organic solvents (e.g., DMF, DMSO, Methanol).
Segregation: Ensure the solvent mixture does not contain incompatible chemicals (e.g., strong oxidizers or reducing agents)[3].
Transfer: Pour the solution into a designated "Non-Halogenated Organic Waste" container.
Storage: Keep the container tightly capped when not actively adding waste to prevent the release of volatile organic compounds (VOCs) into the laboratory environment[5]. Store in a cool, well-ventilated secondary containment tray until EHS pickup.
References
NextSDS. "3-methyl-6-oxopiperidine-3-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. URL: [Link]
USC Environmental Health & Safety. "Chemical Waste Collection and Container Selection." University of Southern California. URL: [Link]
U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA Publications. URL: [Link]
Personal protective equipment for handling 3-Methyl-6-oxopiperidine-3-carboxylic acid
Comprehensive Safety and Operational Guide for Handling 3-Methyl-6-oxopiperidine-3-carboxylic acid As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and l...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling 3-Methyl-6-oxopiperidine-3-carboxylic acid
As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a self-validating, mechanistic approach to handling 3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS: 1517180-89-0). By understanding the biochemical causality behind chemical hazards, laboratory personnel can move beyond rote compliance and build a deeply ingrained culture of safety.
Hazard Assessment & Mechanistic Causality
To select the correct Personal Protective Equipment (PPE), we must first understand why this specific piperidine derivative poses a threat to biological tissues. According to standardized chemical hazard classifications, this compound presents three primary risks[1]:
Skin Irritation (Category 2, H315) & Eye Irritation (Category 2A, H319): The carboxylic acid moiety acts as a proton donor. Upon contact with the moisture in the stratum corneum (skin) or the tear film (eyes), it causes a localized drop in pH. This acidity disrupts the lipid bilayers of epithelial cells, leading to rapid protein denaturation, inflammation, and cellular damage.
Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336): Inhalation of fine particulate dust generated during handling can lead to transient central nervous system (CNS) depression or narcotic effects[2]. The lipophilic nature of the piperidine ring allows aerosolized particles absorbed through the respiratory epithelium to cross the blood-brain barrier, causing dizziness, drowsiness, and respiratory tract irritation[1][2].
Fig 1. Exposure pathways and corresponding PPE interventions for handling the compound.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are highly permeable to organic solvents and offer poor protection against organic acids[3]. The following PPE matrix is engineered specifically for the physicochemical properties of 3-Methyl-6-oxopiperidine-3-carboxylic acid.
PPE Category
Required Specification
Mechanistic Justification (The "Why")
Hand Protection (Solid)
Nitrile gloves (≥ 0.11 mm thickness)
Nitrile provides a robust barrier against solid organic acids, preventing dermal pH disruption[3].
Hand Protection (Solution)
Butyl rubber OR Double-gloved Nitrile
If dissolving the compound in polar aprotic solvents (e.g., DMSO, DMF), the solvent acts as a carrier, rapidly permeating standard nitrile and dragging the acid across the dermal barrier. Butyl rubber prevents solvent breakthrough.
Eye Protection
Snug-fitting chemical safety goggles
Prevents airborne particulates from dissolving in the ocular tear film, mitigating H319 risks[1].
Body Protection
Flame-retardant lab coat with knit cuffs
Knit cuffs prevent accidental sweeping of powder from the benchtop, eliminating secondary contact exposure.
Respiratory
Chemical Fume Hood (80-100 fpm)
Prevents inhalation of aerosolized dust, neutralizing the STOT SE 3 (H336) narcotic/irritation risk[1][3].
Operational Handling Protocol
To ensure a self-validating safety system, follow this step-by-step methodology when weighing and transferring the compound.
Step 1: Pre-Operation Preparation
Verify that the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm).
Clear the workspace of incompatible materials, particularly strong oxidizers or strong bases, which can cause exothermic neutralization reactions.
Step 2: PPE Donning & Inspection
Inspect nitrile/butyl gloves for micro-tears or pinholes by trapping air inside and applying pressure.
Don the lab coat, ensuring it is fully buttoned, and secure chemical safety goggles.
Step 3: Weighing (Anti-Static Methodology)
Critical Insight: Fine organic powders carry static charges. Using a standard metal spatula can cause the powder to violently repel and aerosolize.
Use a grounded, anti-static micro-spatula and an anti-static weighing boat.
Weigh the compound strictly inside the fume hood.
Step 4: Transfer and Dissolution
Slowly transfer the solid into the target vessel.
If preparing a stock solution (e.g., in DMSO for biological assays), add the solvent slowly down the side of the vial to prevent dust kick-up.
Cap the vial immediately to prevent the hygroscopic absorption of atmospheric moisture.
Step 5: Decontamination
Wipe down the analytical balance and fume hood surface with a paper towel dampened with deionized water (to solubilize residual acid), followed by a 70% ethanol wipe to ensure rapid evaporation and sterilization.
Fig 2. Step-by-step operational workflow for safe handling and disposal.
Spill Response & Waste Disposal Plan
A robust safety protocol must account for deviations. If a spill occurs, execute the following validated recovery plan:
Solid Spill Response:
Isolate: Lower the fume hood sash to increase face velocity and contain aerosolized dust.
Suppress: Do not dry sweep, as this generates hazardous dust clouds. Lightly mist the spilled powder with deionized water to suppress aerosolization.
Collect: Use a disposable plastic scoop to collect the moistened slurry. Place it into a sealable, hazardous waste container.
Neutralize: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual traces of the carboxylic acid, followed by a final water rinse.
Routine Waste Disposal Plan:
Solid Waste: Dispose of empty vials, contaminated spatulas, and weighing boats in a clearly labeled, rigid container designated for "Hazardous Solid Organic Waste."
Liquid Waste: Solutions containing 3-Methyl-6-oxopiperidine-3-carboxylic acid must be routed to the appropriate organic waste stream (Halogenated or Non-Halogenated, depending on the solvent used). Never pour piperidine derivatives down the laboratory sink, as they pose aquatic toxicity risks and violate environmental compliance standards[3].
References
NextSDS Database. "3-methyl-6-oxopiperidine-3-carboxylic acid — Chemical Substance Information". NextSDS. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory". National Center for Biotechnology Information (NCBI). [Link]
European Chemicals Agency (CLP Framework). "A reference list of neurotoxicants based on CLP harmonised classifications". ResearchGate. [Link]